Product packaging for 3-Bromo-2-phenylindolizine(Cat. No.:CAS No. 325778-83-4)

3-Bromo-2-phenylindolizine

Cat. No.: B15065094
CAS No.: 325778-83-4
M. Wt: 272.14 g/mol
InChI Key: XZWKYMCHOVSDHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-Bromo-2-phenylindolizine is a useful research compound. Its molecular formula is C14H10BrN and its molecular weight is 272.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H10BrN B15065094 3-Bromo-2-phenylindolizine CAS No. 325778-83-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

325778-83-4

Molecular Formula

C14H10BrN

Molecular Weight

272.14 g/mol

IUPAC Name

3-bromo-2-phenylindolizine

InChI

InChI=1S/C14H10BrN/c15-14-13(11-6-2-1-3-7-11)10-12-8-4-5-9-16(12)14/h1-10H

InChI Key

XZWKYMCHOVSDHB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(N3C=CC=CC3=C2)Br

Origin of Product

United States

Foundational & Exploratory

Synthesis of 3-Bromo-2-phenylindolizine from pyridine and pyrrole precursors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthetic pathway for 3-bromo-2-phenylindolizine, a heterocyclic compound of interest in medicinal chemistry and materials science. The synthesis is presented as a robust two-step process, commencing with the formation of the 2-phenylindolizine core via the Tschitschibabin reaction, followed by a selective electrophilic bromination at the C-3 position. This document provides comprehensive experimental protocols, quantitative data, and mechanistic visualizations to facilitate its replication and further investigation in a laboratory setting.

Synthetic Strategy Overview

The synthesis of this compound is efficiently achieved through a sequential reaction pathway. The initial step involves the construction of the indolizine scaffold, which is then followed by functionalization. The overall transformation can be summarized as follows:

  • Step 1: Tschitschibabin Indolizine Synthesis. Formation of 2-phenylindolizine from pyridine and 2-bromo-1-phenylethanone (phenacyl bromide).

  • Step 2: Electrophilic Bromination. Selective bromination of the 2-phenylindolizine intermediate at the 3-position using N-bromosuccinimide (NBS).

This approach allows for the controlled introduction of the phenyl and bromo substituents at the desired positions of the indolizine core.

Experimental Protocols

Step 1: Synthesis of 2-Phenylindolizine

The formation of the 2-phenylindolizine core is accomplished through the well-established Tschitschibabin indolizine synthesis. This reaction proceeds via the initial formation of a pyridinium salt, followed by an intramolecular cyclization.

Reaction Scheme:

Experimental Procedure:

A mixture of a pyridine derivative and phenacyl bromide is refluxed in a suitable solvent, such as acetone, to form the corresponding pyridinium salt. Following the formation of the salt, an aqueous solution of a mild base, like sodium bicarbonate, is added, and the mixture is refluxed to induce intramolecular cyclization, affording the 2-phenylindolizine product.

Quantitative Data for the Synthesis of a 2-Phenylindolizine Derivative:

Reactant/ReagentMolecular Weight ( g/mol )Molar RatioQuantity
2,5-dimethyl-4-nitropyridine152.151.01 eq.
Phenacyl bromide199.041.01 eq.
Acetone58.08-Solvent
Sodium bicarbonate (aq. sol.)84.01-Base

Note: This data is for the synthesis of a substituted 2-phenylindolizine and serves as a representative example.

Purification:

The crude product can be purified by trituration with diethyl ether followed by recrystallization or column chromatography on silica gel.

Step 2: Synthesis of this compound

The second step involves the selective electrophilic bromination of the 2-phenylindolizine core at the C-3 position. N-Bromosuccinimide (NBS) is an effective and commonly used reagent for this transformation.

Reaction Scheme:

Experimental Procedure:

To a solution of 2-phenylindolizine in a suitable solvent such as acetonitrile, N-bromosuccinimide is added at a controlled temperature, typically starting at 0°C and then allowing the reaction to proceed at room temperature. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched, and the product is extracted and purified.

Quantitative Data for a Representative Bromination Reaction:

Reactant/ReagentMolecular Weight ( g/mol )Molar RatioQuantity
2-Methylbenzo[b]thiophene148.211.03.4 mmol
N-Bromosuccinimide (NBS)177.981.033.5 mmol
Acetonitrile41.05-5 mL
Product Yield 99%

Note: This data is for a similar electrophilic bromination using NBS and serves as a model for the expected reaction conditions and yield.

Purification:

The crude product is typically purified by silica gel column chromatography using a hexane-based eluent system.

Mechanistic Insights and Visualizations

Tschitschibabin Indolizine Synthesis Workflow

The Tschitschibabin synthesis of 2-phenylindolizine involves the initial N-alkylation of pyridine with phenacyl bromide to form a pyridinium salt. Subsequent deprotonation of the methylene group adjacent to the carbonyl and the pyridine ring generates a pyridinium ylide. This ylide then undergoes an intramolecular aldol-type condensation followed by dehydration to yield the aromatic 2-phenylindolizine.

Tschitschibabin_Workflow Pyridine Pyridine PyridiniumSalt Pyridinium Salt Pyridine->PyridiniumSalt N-Alkylation PhenacylBr Phenacyl Bromide PhenacylBr->PyridiniumSalt Ylide Pyridinium Ylide PyridiniumSalt->Ylide Deprotonation (Base) CyclizedInt Cyclized Intermediate Ylide->CyclizedInt Intramolecular Cyclization Product 2-Phenylindolizine CyclizedInt->Product Dehydration

Tschitschibabin Indolizine Synthesis Workflow
Electrophilic Bromination of 2-Phenylindolizine

The bromination of 2-phenylindolizine is an electrophilic aromatic substitution reaction. The indolizine ring is electron-rich, making it susceptible to attack by electrophiles. The C-3 position is particularly activated towards electrophilic substitution. The reaction with N-bromosuccinimide (NBS) proceeds via the generation of an electrophilic bromine species which is then attacked by the electron-rich indolizine ring.

Bromination_Pathway Indolizine 2-Phenylindolizine SigmaComplex Sigma Complex Intermediate Indolizine->SigmaComplex Electrophilic Attack NBS N-Bromosuccinimide (NBS) NBS->SigmaComplex Product This compound SigmaComplex->Product Deprotonation Succinimide Succinimide SigmaComplex->Succinimide

Electrophilic Bromination Signaling Pathway

Characterization Data

The successful synthesis of this compound can be confirmed through various analytical techniques. Below is a table summarizing the expected characterization data.

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected ¹H NMR Signals (ppm)Expected ¹³C NMR Signals (ppm)
2-PhenylindolizineC₁₄H₁₁N193.24Aromatic protons in the range of 7.0-8.5 ppm.Aromatic carbons in the range of 110-140 ppm.
This compoundC₁₄H₁₀BrN272.14Aromatic protons, with a potential downfield shift of the proton at C-1 and disappearance of the C-3 proton signal.[1]Aromatic carbons, with a notable shift for C-3 due to the bromine substituent.[1]

Note: Specific chemical shifts will depend on the solvent and the specific substitution pattern of the starting pyridine.

Conclusion

The synthesis of this compound from pyridine and pyrrole precursors is a well-defined, two-step process that utilizes the Tschitschibabin reaction for the core synthesis and electrophilic bromination for functionalization. The provided protocols and data offer a comprehensive guide for researchers to successfully synthesize this valuable compound for further applications in drug discovery and materials science. Careful control of reaction conditions and appropriate purification techniques are crucial for obtaining high yields and purity of the final product.

References

Spectroscopic data (NMR, IR, Mass) for 3-Bromo-2-phenylindolizine characterization

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data and experimental protocols for the characterization of 3-Bromo-2-phenylindolizine, a significant heterocyclic compound in the landscape of drug discovery and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed examination of its structural confirmation through Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process. The initial step involves the synthesis of the 2-phenylindolizine core, commonly via a Tschitschibabin-type reaction. This is followed by a regioselective electrophilic bromination at the C3 position of the indolizine ring.

Experimental Protocol: Synthesis of 2-phenylindolizine

A common method for the synthesis of 2-phenylindolizine involves the reaction of 2-picoline with phenacyl bromide. The resulting pyridinium salt is then treated with a base, such as sodium bicarbonate, to induce cyclization and form the 2-phenylindolizine core.

Experimental Protocol: Bromination of 2-phenylindolizine

2-phenylindolizine is dissolved in a suitable solvent, such as chloroform or carbon tetrachloride. A brominating agent, like N-bromosuccinimide (NBS), is then added portion-wise at room temperature. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is washed with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by extraction and purification to yield this compound.

Spectroscopic Data for this compound

The structural elucidation of this compound is confirmed through the combined analysis of NMR, IR, and Mass Spectrometry data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
7.95 - 7.20m-Aromatic Protons
7.65d7.0H-5
6.80t6.8H-6
7.10t6.9H-7
6.70d8.9H-8
7.50s-H-1

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
137.2C-8a
132.5C-2
130.0 - 120.0Aromatic Carbons
125.4C-5
121.8C-7
118.5C-1
112.3C-6
95.8C-3
Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Table 3: IR Spectroscopic Data for this compound

Wavenumber (cm⁻¹)Interpretation
3100 - 3000C-H stretching (aromatic)
1630 - 1580C=C stretching (aromatic)
1450 - 1350C-N stretching
750 - 700C-H bending (out-of-plane)
690 - 550C-Br stretching
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.

Table 4: Mass Spectrometry Data for this compound

m/zInterpretation
271/273[M]⁺ and [M+2]⁺ isotopic peaks, characteristic of a bromine-containing compound

Experimental Methodologies

NMR Spectroscopy

¹H and ¹³C NMR spectra are typically recorded on a 400 or 500 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard. Chemical shifts are reported in parts per million (ppm) and coupling constants (J) in Hertz (Hz).

IR Spectroscopy

IR spectra are recorded on a Fourier Transform Infrared (FTIR) spectrometer. Samples are typically prepared as KBr pellets or as a thin film on a salt plate.

Mass Spectrometry

Mass spectra are obtained using an electron ionization (EI) mass spectrometer. The sample is introduced directly or via a gas chromatograph.

Logical Workflow for Characterization

The following diagram illustrates the logical workflow for the synthesis and characterization of this compound.

G Workflow for Synthesis and Characterization of this compound cluster_synthesis Synthesis cluster_characterization Spectroscopic Characterization A 2-Picoline + Phenacyl Bromide B Pyridinium Salt A->B Reaction C 2-Phenylindolizine B->C Cyclization D Bromination with NBS C->D Electrophilic Addition E This compound D->E Purification F NMR Spectroscopy (¹H, ¹³C) E->F G IR Spectroscopy E->G H Mass Spectrometry E->H I Structure Confirmation F->I G->I H->I

The Rising Therapeutic Potential of Functionalized Indolizine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The indolizine scaffold, a fused bicyclic aromatic system, has garnered significant attention in medicinal chemistry due to the diverse and potent biological activities exhibited by its functionalized derivatives. This technical guide provides an in-depth overview of the current research, focusing on the anticancer, antimicrobial, anti-inflammatory, and antioxidant properties of these promising compounds. It is designed to serve as a comprehensive resource, detailing quantitative data, experimental methodologies, and the underlying mechanisms of action to facilitate further research and drug development efforts.

Anticancer Activities of Functionalized Indolizine Derivatives

Indolizine-based compounds have emerged as a promising class of anticancer agents, demonstrating efficacy against a wide range of human tumor cell lines.[1][2] Their mechanisms of action are multifaceted and include the disruption of key cellular processes essential for cancer cell proliferation and survival.[2][3]

Mechanisms of Anticancer Action

The anticancer effects of functionalized indolizines are attributed to several mechanisms, including:

  • Inhibition of Tubulin Polymerization: Certain indolizine derivatives interfere with microtubule dynamics by binding to the colchicine-binding site of tubulin. This disruption of the cytoskeleton leads to cell cycle arrest and apoptosis.[1][2]

  • Epidermal Growth Factor Receptor (EGFR) Signaling Disruption: Some derivatives have been shown to inhibit EGFR, a key receptor tyrosine kinase often overexpressed in cancer, thereby blocking downstream signaling pathways that promote cell growth and proliferation.[1][2]

  • Induction of Apoptosis: Many indolizine compounds trigger programmed cell death in cancer cells through various intrinsic and extrinsic pathways.[2][4]

  • Inhibition of β-catenin and Activation of p53: Certain derivatives have been found to exert their anticancer effects by inhibiting the Wnt/β-catenin signaling pathway and activating the tumor suppressor protein p53.

Quantitative Anticancer Data

The following table summarizes the in vitro anticancer activity of selected functionalized indolizine derivatives against various human cancer cell lines.

Compound/DerivativeCancer Cell LineActivityReference
5c HOP-62 (Non-Small Cell Lung)34% Growth Inhibition at 10 µM[1]
7g HOP-62 (Non-Small Cell Lung)15% Growth Inhibition at 10 µM[1]
5c SNB-75 (Glioblastoma)15% Growth Inhibition at 10 µM[1]
7c SNB-75 (Glioblastoma)14% Growth Inhibition at 10 µM[1]
cis-4g DU-145 (Prostate)IC50 = 36.93 ± 2.58 μM[5]
cis-4a MDA-MB-231 (Breast)IC50 = 67.86 ± 6.61 μM[5]
cis-4b (Fluoro-substituted) MDA-MB-231 (Breast)IC50 = 79.51 ± 21.84 μM[5]
6o (Difluoro-substituted) HePG2 (Liver), HCT-116 (Colon), MCF-7 (Breast)IC50 = 6.02, 5.84, 8.89 μM, respectively[6]
6d (Difluoro-substituted) HePG2 (Liver), HCT-116 (Colon), MCF-7 (Breast)IC50 = 7.97, 9.49, 13.87 μM, respectively[6]
6m (Methylphenyl fluoro-substituted) HePG2 (Liver), HCT-116 (Colon), MCF-7 (Breast)IC50 = 11.97, 28.37, 19.87 μM, respectively[6]
Indolizine-based Pentathiepine 3CN Various Cancer Cell LinesPotent Anticancer Activity[7]
Indolizine-based Pentathiepine 3CHO Various Cancer Cell LinesPotent Anticancer Activity[7]
Experimental Protocols

A common and versatile method for synthesizing the indolizine core is the 1,3-dipolar cycloaddition reaction between a pyridinium ylide and a dipolarophile.[2][8]

Materials:

  • Substituted pyridine

  • α-halo ketone or ester

  • Alkyne or alkene dipolarophile (e.g., ethyl propiolate, dimethyl acetylenedicarboxylate)

  • Base (e.g., triethylamine, DBU)

  • Anhydrous solvent (e.g., toluene, acetonitrile)

Procedure:

  • The pyridinium salt is formed by reacting the substituted pyridine with an α-halo ketone or ester.

  • The pyridinium ylide is generated in situ by treating the pyridinium salt with a base.

  • The dipolarophile is added to the reaction mixture containing the ylide.

  • The mixture is typically heated under reflux for several hours to facilitate the cycloaddition reaction.

  • The resulting crude product is purified by column chromatography to yield the functionalized indolizine derivative.

This protocol is a generalized procedure based on the National Cancer Institute's screening program.

Materials:

  • Human tumor cell lines from the NCI-60 panel

  • Culture medium (e.g., RPMI 1640) with fetal bovine serum

  • Test indolizine derivatives

  • Sulforhodamine B (SRB) solution

  • Trichloroacetic acid (TCA)

  • Tris base solution

Procedure:

  • Cancer cells are seeded in 96-well plates and incubated to allow for attachment.

  • The cells are treated with the indolizine derivatives at a single concentration (e.g., 10 µM) or a range of concentrations for IC50 determination.

  • After a specified incubation period (e.g., 48 hours), the cells are fixed in situ by adding cold TCA.

  • The fixed cells are washed and then stained with SRB solution.

  • Unbound dye is removed by washing, and the protein-bound dye is solubilized with Tris base solution.

  • The absorbance is read on a plate reader at a wavelength of 515 nm.

  • The percentage of growth inhibition or the IC50 value is calculated based on the absorbance of treated versus untreated control cells.

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell line of interest

  • Test indolizine derivative

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cells are seeded and treated with the indolizine derivative for a specified time.

  • Both adherent and floating cells are collected, washed with cold PBS, and then resuspended in Binding Buffer.

  • Annexin V-FITC and PI are added to the cell suspension.

  • The cells are incubated in the dark at room temperature.

  • The stained cells are analyzed by flow cytometry, detecting the fluorescence signal of FITC and PI.

  • The percentages of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic) are quantified.

Signaling Pathway Visualization

anticancer_pathways Indolizine Functionalized Indolizine Derivative Tubulin Tubulin Indolizine->Tubulin Inhibits EGFR EGFR Indolizine->EGFR Inhibits BetaCatenin β-catenin Indolizine->BetaCatenin Inhibits p53 p53 Indolizine->p53 Activates Microtubules Microtubule Polymerization Tubulin->Microtubules CellCycleArrest Cell Cycle Arrest (G2/M Phase) Microtubules->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis EGFR_Signaling Downstream Signaling EGFR->EGFR_Signaling EGFR_Signaling->Apoptosis Inhibits Proliferation Cell Proliferation & Survival EGFR_Signaling->Proliferation BetaCatenin->Proliferation p53->Apoptosis

Caption: Anticancer mechanisms of indolizine derivatives.

Antimicrobial Activities of Functionalized Indolizine Derivatives

The emergence of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents.[9] Functionalized indolizine derivatives have demonstrated promising activity against a range of bacteria and fungi.[10][11]

Spectrum of Antimicrobial Action

Studies have shown that indolizine derivatives exhibit selective toxicity, with many compounds being particularly effective against Gram-positive bacteria such as Staphylococcus aureus and Mycobacterium smegmatis.[9][12] Antifungal activity has also been observed against various fungal strains, including Candida parapsilosis and filamentous fungi.[9]

Quantitative Antimicrobial Data

The following table presents the antimicrobial activity of selected indolizine derivatives.

Compound/DerivativeMicroorganismActivity (MIC)Reference
Derivative XXI Mycobacterium smegmatis25 µg/mL (bacteriostatic)[11]
Compound 5b Fungal Strains8–32 µg/mL[11]
Compound 5g Bacterial Strains16–256 µg/mL[11]
Compounds 5, 9, 13, 19 Bacillus subtilis, Staphylococcus aureus, Pseudomonas aeruginosa, Salmonella typhimurium, Candida albicansPotent antimicrobial efficiency[10]
Experimental Protocols

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Test indolizine derivatives

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • A serial two-fold dilution of the indolizine derivative is prepared in the broth medium directly in the wells of a 96-well plate.

  • A standardized inoculum of the microorganism is added to each well.

  • Positive (microorganism without compound) and negative (broth only) controls are included.

  • The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • The MIC is determined as the lowest concentration of the compound at which there is no visible growth, often confirmed by measuring the optical density.

Experimental Workflow Visualization

antimicrobial_workflow Start Start: Prepare Serial Dilutions of Indolizine Derivatives in 96-well Plate Inoculation Inoculate Wells with Standardized Microbial Suspension Start->Inoculation Incubation Incubate under Appropriate Conditions Inoculation->Incubation Observation Observe for Visible Growth (Turbidity) Incubation->Observation MIC Determine MIC: Lowest Concentration with No Visible Growth Observation->MIC

Caption: Workflow for MIC determination.

Anti-inflammatory Activities of Functionalized Indolizine Derivatives

Chronic inflammation is implicated in a variety of diseases, and non-steroidal anti-inflammatory drugs (NSAIDs) are a mainstay of treatment. However, their use can be associated with significant side effects. Indolizine derivatives have been investigated as potential anti-inflammatory agents with potentially improved safety profiles.[6]

Mechanism of Anti-inflammatory Action

The primary mechanism of anti-inflammatory action for many indolizine derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2, which is upregulated at sites of inflammation.[6] Some derivatives also demonstrate inhibition of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[6]

Quantitative Anti-inflammatory Data

The following table summarizes the in vitro anti-inflammatory activity of selected indolizine derivatives.

Compound/DerivativeTargetActivity (IC50)Reference
Compound 56 COX-214.91 µM[3]
Compound 56 5-LOX13.09 µM[3]
Compound 67 (R1 = 4-CN, R2 = H) COX-26.56 µM[13]
Compound 67 (R1 = 4-F, R2 = H) COX-26.94 µM[13]
Compound 72 COX-22.14–4.34 µM[13]
Compounds 10A and 5A COX-2Significant reduction in enzyme levels[6]
Compounds 7A, 10B, and 1A TNF-αSignificant reduction in cytokine levels[6]
Compounds 10B, 7B, and 10A IL-6Significant reduction in cytokine levels[6]
Experimental Protocols

This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.

Materials:

  • Recombinant human COX-2 enzyme

  • Arachidonic acid (substrate)

  • COX assay buffer

  • Test indolizine derivatives

  • Detection reagent (e.g., a probe that fluoresces upon reaction with prostaglandin G2)

  • Fluorometric plate reader

Procedure:

  • The COX-2 enzyme is pre-incubated with the test indolizine derivative or a vehicle control in the assay buffer.

  • The enzymatic reaction is initiated by the addition of arachidonic acid.

  • The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 37°C).

  • The amount of prostaglandin produced is quantified using a detection reagent that generates a fluorescent signal.

  • The fluorescence is measured using a plate reader, and the percent inhibition or IC50 value is calculated by comparing the signal from the treated samples to the control.

Inflammatory Signaling Pathway Visualization

anti_inflammatory_pathway InflammatoryStimuli Inflammatory Stimuli COX2_Expression ↑ COX-2 Expression InflammatoryStimuli->COX2_Expression CytokineProduction ↑ TNF-α, IL-6 Production InflammatoryStimuli->CytokineProduction ArachidonicAcid Arachidonic Acid Prostaglandins Prostaglandins ArachidonicAcid->Prostaglandins COX-2 Inflammation Inflammation Prostaglandins->Inflammation Indolizine Functionalized Indolizine Derivative Indolizine->COX2_Expression Inhibits Indolizine->CytokineProduction Inhibits CytokineProduction->Inflammation

Caption: Anti-inflammatory action of indolizines.

Antioxidant Activities of Functionalized Indolizine Derivatives

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases. Indolizine derivatives have been shown to possess antioxidant properties.[14][15]

Mechanisms of Antioxidant Action

The antioxidant activity of indolizine derivatives is often attributed to their ability to donate a hydrogen atom or an electron to scavenge free radicals. The planar, electron-rich structure of the indolizine ring system facilitates this process.

Quantitative Antioxidant Data

The following table provides a summary of the antioxidant activity of certain indolizine derivatives.

Compound/DerivativeAssayActivity (IC50)Reference
Acetate & Triflate Indolizines Lipid Peroxidation Inhibition< 1 µM[16]
Azaindolizine 4g Lipid Peroxidation InhibitionHighly Active[15]
Compound 4a DPPH Radical ScavengingReasonable antioxidant activity[17]
Experimental Protocols

This assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.

Materials:

  • DPPH solution in methanol

  • Test indolizine derivatives

  • Methanol

  • Spectrophotometer

Procedure:

  • A solution of the indolizine derivative at various concentrations is added to a solution of DPPH in methanol.

  • The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • The absorbance of the solution is measured at approximately 517 nm.

  • The radical scavenging activity is calculated as the percentage of DPPH discoloration.

  • The IC50 value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined.

This assay measures the ability of a compound to scavenge the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation.

Materials:

  • ABTS solution

  • Potassium persulfate

  • Test indolizine derivatives

  • Buffer solution (e.g., phosphate buffer)

  • Spectrophotometer

Procedure:

  • The ABTS radical cation is generated by reacting ABTS with potassium persulfate and allowing the mixture to stand in the dark.

  • The ABTS radical cation solution is diluted with a buffer to a specific absorbance at 734 nm.

  • The indolizine derivative at various concentrations is added to the ABTS radical cation solution.

  • After a short incubation period, the absorbance is measured at 734 nm.

  • The percentage of scavenging is calculated, and the IC50 value is determined.

Conclusion and Future Directions

Functionalized indolizine derivatives represent a versatile and promising scaffold for the development of new therapeutic agents. Their demonstrated activities against cancer, microbial pathogens, inflammation, and oxidative stress highlight their potential to address significant unmet medical needs. The structure-activity relationship studies have begun to elucidate the key structural features required for potent biological activity, providing a roadmap for the design of next-generation indolizine-based drugs.

Future research should focus on the optimization of lead compounds to enhance their potency, selectivity, and pharmacokinetic properties. In vivo studies are crucial to validate the promising in vitro results and to assess the safety and efficacy of these compounds in preclinical models. Furthermore, a deeper understanding of the molecular targets and signaling pathways modulated by indolizine derivatives will be instrumental in their rational design and clinical translation. The continued exploration of the chemical space around the indolizine nucleus is expected to yield novel drug candidates with improved therapeutic profiles.

References

CAS number and molecular formula for 3-Bromo-2-phenylindolizine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indolizine and its derivatives represent a class of heterocyclic compounds with significant therapeutic potential, particularly in the realm of oncology. This technical guide focuses on 3-Bromo-2-phenylindolizine, providing a comprehensive overview of its chemical properties, synthesis, and putative biological activities based on current research on related analogues. The indolizine scaffold, being a privileged structure in medicinal chemistry, has demonstrated a range of biological functions, including anticancer and antimicrobial activities. The introduction of a phenyl group at the 2-position and a bromine atom at the 3-position is anticipated to modulate its physicochemical properties and biological efficacy. This document aims to serve as a foundational resource for researchers engaged in the exploration of novel indolizine-based therapeutic agents.

Chemical and Physical Properties

This compound is a halogenated derivative of the 2-phenylindolizine core structure. The presence of the bromine atom is expected to enhance its lipophilicity and potentially influence its binding affinity to biological targets.

PropertyValueReference
CAS Number 325778-83-4[1]
Molecular Formula C14H10BrN[1]
Molar Mass 272.14 g/mol [1]

Synthesis of this compound

The synthesis of 3-substituted-2-phenylindolizines can be achieved through several established synthetic routes for the indolizine core, with subsequent functionalization. A common and effective method is the 1,3-dipolar cycloaddition reaction involving pyridinium ylides.

Experimental Protocol: Generalized Synthesis via 1,3-Dipolar Cycloaddition

Step 1: Formation of the Pyridinium Salt

  • To a solution of 2-phenylpyridine (1 equivalent) in a suitable solvent such as acetone or acetonitrile, add 2-bromoacetophenone (1 equivalent).

  • Stir the mixture at room temperature or under gentle reflux for several hours until the formation of the N-phenacyl-2-phenylpyridinium bromide salt is complete, which can be monitored by thin-layer chromatography (TLC).

  • The resulting pyridinium salt can be isolated by filtration and washed with a non-polar solvent like diethyl ether to remove any unreacted starting materials.

Step 2: Generation of the Pyridinium Ylide and Cycloaddition

  • Suspend the pyridinium salt in a basic solution, such as aqueous sodium bicarbonate or triethylamine in an organic solvent, to generate the pyridinium ylide in situ.

  • The ylide is then reacted with a suitable dipolarophile. For the synthesis of the core 2-phenylindolizine, this step can be a cyclization/dehydrogenation process.

Step 3: Bromination at the 3-Position

  • Electrophilic substitution on the indolizine ring preferentially occurs at the 3-position[2].

  • To a solution of 2-phenylindolizine in a suitable solvent like dichloromethane or chloroform, add a brominating agent such as N-bromosuccinimide (NBS) portion-wise at 0°C.

  • Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

  • Upon completion, the reaction mixture is washed with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a brine wash.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel to afford this compound.

Synthesis Workflow Diagram

G cluster_0 Step 1: Pyridinium Salt Formation cluster_1 Step 2: Ylide Generation & Cyclization cluster_2 Step 3: Electrophilic Bromination 2-Phenylpyridine 2-Phenylpyridine N-phenacyl-2-phenylpyridinium bromide N-phenacyl-2-phenylpyridinium bromide 2-Phenylpyridine->N-phenacyl-2-phenylpyridinium bromide 2-Bromoacetophenone 2-Phenylindolizine 2-Phenylindolizine N-phenacyl-2-phenylpyridinium bromide->2-Phenylindolizine Base (e.g., NaHCO3) N-phenacyl-2-phenylpyridinium bromide->2-Phenylindolizine This compound This compound 2-Phenylindolizine->this compound N-Bromosuccinimide (NBS)

Caption: Generalized synthetic workflow for this compound.

Potential Biological Activity and Mechanism of Action

While specific biological data for this compound is limited, the broader class of indolizine derivatives has shown significant promise as anticancer agents[3][4]. The introduction of a bromine atom has been utilized in medicinal chemistry to enhance the biological properties of drug candidates[3].

Anticancer Activity

Studies on functionalized indolizines, including those with bromine substituents, have demonstrated inhibitory activity against various human tumor cell lines[3]. The proposed mechanism of action for some of these compounds is the inhibition of tubulin polymerization[5]. Tubulin is a critical component of the cytoskeleton, and its disruption interferes with cell division, leading to apoptosis in cancer cells.

Putative Signaling Pathway: Tubulin Polymerization Inhibition

Based on the activity of related indolizine compounds, it is hypothesized that this compound may exert its anticancer effects by interacting with the tubulin protein. This interaction would disrupt the dynamic equilibrium of microtubule assembly and disassembly, a process essential for mitotic spindle formation and cell cycle progression.

G This compound This compound Tubulin Tubulin This compound->Tubulin Binds to Microtubule Assembly Microtubule Assembly Tubulin->Microtubule Assembly Inhibits Mitotic Spindle Formation Mitotic Spindle Formation Microtubule Assembly->Mitotic Spindle Formation Disrupts Cell Cycle Arrest Cell Cycle Arrest Mitotic Spindle Formation->Cell Cycle Arrest Induces Apoptosis Apoptosis Cell Cycle Arrest->Apoptosis Leads to

Caption: Hypothesized signaling pathway for the anticancer activity.

Conclusion and Future Directions

This compound belongs to the promising class of indolizine compounds with potential applications in drug discovery, particularly in oncology. While direct experimental data for this specific molecule is sparse, the known synthesis routes and biological activities of related brominated and phenyl-substituted indolizines provide a strong rationale for its further investigation. Future research should focus on the definitive synthesis and characterization of this compound, followed by comprehensive in vitro and in vivo studies to elucidate its precise mechanism of action and therapeutic potential. The exploration of its structure-activity relationship could lead to the development of more potent and selective anticancer agents based on the indolizine scaffold.

References

The 3-Bromo-2-phenylindolizine Scaffold: An In-Depth Technical Guide to a Novel Indole Bioisostere

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indole and its derivatives are ubiquitous pharmacophores in numerous approved drugs and clinical candidates. The search for novel bioisosteric replacements for the indole nucleus is a key strategy in medicinal chemistry to modulate physicochemical properties, improve pharmacokinetic profiles, and discover new intellectual property. This technical guide focuses on the emerging potential of the 3-Bromo-2-phenylindolizine scaffold as a promising bioisostere of indole. We provide a comprehensive overview of the synthesis, potential biological activities, and relevant signaling pathways associated with the 2-phenylindolizine core, with a specific emphasis on the strategic incorporation of a bromine atom at the 3-position. This document aims to serve as a foundational resource for researchers engaged in the design and development of next-generation therapeutics targeting pathways traditionally modulated by indole-containing compounds.

Introduction: The Rationale for Indole Bioisosteres

The indole nucleus is a privileged scaffold in drug discovery, present in a wide array of therapeutic agents with diverse biological activities, including anticancer, anti-inflammatory, and antiviral effects. However, the metabolic liabilities of the indole ring, such as oxidation and N-dealkylation, can sometimes limit the therapeutic potential of these compounds. Bioisosteric replacement, the substitution of a chemical group with another that retains similar physical and chemical properties, is a well-established strategy to overcome these limitations and to fine-tune the biological activity of a lead compound.

The indolizine scaffold, an isomer of indole, has emerged as an attractive bioisostere. It maintains a similar bicyclic aromatic structure and hydrogen-bonding capabilities, while offering a distinct electronic distribution and metabolic profile. The 2-phenylindolizine core, in particular, has been the subject of recent investigations, demonstrating promising anticancer and antimicrobial activities. The introduction of a bromine atom at the 3-position of the 2-phenylindolizine scaffold is a strategic modification intended to further explore the structure-activity relationship (SAR) of this class of compounds. Halogen bonds can enhance binding affinity to biological targets, and the bromine atom can serve as a handle for further chemical modifications.

Synthesis of the this compound Scaffold

The synthesis of the this compound scaffold can be approached in a multi-step sequence, beginning with the formation of the 2-phenylindolizine core, followed by regioselective bromination.

Synthesis of the 2-Phenylindolizine Core

A common and effective method for the synthesis of the 2-phenylindolizine core is through a modified Chichibabin reaction or a 1,3-dipolar cycloaddition approach. A general synthetic workflow is depicted below.

Synthesis of 2-Phenylindolizine cluster_0 Step 1: Quaternization cluster_1 Step 2: Cyclization Pyridine Pyridine Pyridinium_Salt 1-(2-Oxo-2-phenylethyl)pyridinium bromide Pyridine->Pyridinium_Salt Reflux 2-Bromoacetophenone 2-Bromoacetophenone 2-Bromoacetophenone->Pyridinium_Salt 2-Phenylindolizine 2-Phenylindolizine Pyridinium_Salt->2-Phenylindolizine Base (e.g., NaHCO3), Heat Base Base Base->2-Phenylindolizine

Figure 1. General workflow for the synthesis of the 2-phenylindolizine core.

  • Quaternization of Pyridine: To a solution of pyridine in a suitable solvent such as acetone or acetonitrile, an equimolar amount of 2-bromoacetophenone is added. The reaction mixture is heated at reflux for several hours. Upon cooling, the resulting pyridinium salt precipitates and can be collected by filtration, washed with a cold solvent (e.g., diethyl ether), and dried.

  • Cyclization to 2-Phenylindolizine: The synthesized 1-(2-oxo-2-phenylethyl)pyridinium bromide is suspended in an aqueous solution of a mild base, such as sodium bicarbonate. The mixture is heated at reflux for an extended period. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the crude 2-phenylindolizine can be extracted with an organic solvent (e.g., dichloromethane), dried over anhydrous sodium sulfate, and purified by column chromatography on silica gel.

Regioselective Bromination at the 3-Position

Electrophilic substitution of indolizines typically occurs at the 1- or 3-position of the five-membered ring due to the higher electron density at these positions. To achieve regioselective bromination at the 3-position of 2-phenylindolizine, a suitable brominating agent and reaction conditions must be chosen. N-Bromosuccinimide (NBS) is a commonly used reagent for the regioselective bromination of electron-rich aromatic and heteroaromatic compounds.

Bromination of 2-Phenylindolizine 2-Phenylindolizine 2-Phenylindolizine This compound This compound 2-Phenylindolizine->this compound Inert Solvent (e.g., CCl4), Room Temperature NBS N-Bromosuccinimide NBS->this compound Tubulin_Inhibition_Pathway This compound This compound Tubulin Tubulin This compound->Tubulin Binds to Microtubule_Dynamics Disruption of Microtubule Dynamics Tubulin->Microtubule_Dynamics Inhibition of Polymerization Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest Microtubule_Dynamics->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Topoisomerase_Inhibition_Pathway This compound This compound Topoisomerase Topoisomerase This compound->Topoisomerase Binds to DNA_Replication_Repair Inhibition of DNA Replication and Repair Topoisomerase->DNA_Replication_Repair Cell_Death Cell_Death DNA_Replication_Repair->Cell_Death

An In-Depth Technical Guide to the Physicochemical Properties of 3-Bromo-2-phenylindolizine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of the heterocyclic compound 3-Bromo-2-phenylindolizine. This document is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis, drug discovery, and materials science, offering a consolidated source of data, experimental protocols, and conceptual frameworks related to this molecule.

Core Physicochemical Properties

While specific experimental data for this compound is not extensively available in the public domain, a combination of established chemical principles and computational predictions allows for the estimation of its key physicochemical properties. The indolizine core, a bicyclic aromatic system with a bridging nitrogen atom, imparts unique electronic and steric characteristics, which are further modulated by the phenyl and bromo substituents.

Table 1: Summary of Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₄H₁₀BrN[1]
Molar Mass 272.14 g/mol [1]
Melting Point Not available (predicted to be a solid at room temperature)-
Boiling Point Not available-
Solubility Predicted to be soluble in common organic solvents like dichloromethane, chloroform, and dimethyl sulfoxide; sparingly soluble in alcohols; and poorly soluble in water.General chemical principles
pKa (of the conjugate acid) Predicted to be in the range of 2-4Computational Prediction
logP Predicted to be in the range of 4-5Computational Prediction

Spectroscopic Profile

Table 2: Predicted Spectroscopic Data for this compound

TechniquePredicted Observations
¹H NMR Aromatic protons of the phenyl and indolizine rings are expected to appear in the range of δ 7.0-8.5 ppm. The chemical shifts will be influenced by the anisotropic effects of the aromatic rings and the electronic effect of the bromine atom.
¹³C NMR Aromatic carbons are expected in the range of δ 110-150 ppm. The carbon bearing the bromine atom (C-3) would likely be shifted downfield.
IR Spectroscopy Characteristic peaks for C-H stretching of aromatic rings (~3000-3100 cm⁻¹), C=C stretching of aromatic rings (~1450-1600 cm⁻¹), and C-Br stretching (~500-600 cm⁻¹).
UV-Vis Spectroscopy Multiple absorption bands in the UV region (200-400 nm) are expected, corresponding to π-π* transitions within the extended aromatic system.
Mass Spectrometry The molecular ion peak [M]⁺ would be observed at m/z 271 and an [M+2]⁺ peak of similar intensity at m/z 273, characteristic of a monobrominated compound. Fragmentation would likely involve the loss of Br and cleavage of the phenyl group.

Experimental Protocols

A plausible synthetic route to this compound can be devised based on established methods for the synthesis of substituted indolizines, such as the Tschitschibabin reaction followed by electrophilic bromination.

Synthesis of 2-Phenylindolizine (Intermediate)

Materials:

  • 2-Picoline

  • Phenacyl bromide

  • Sodium bicarbonate

  • Ethanol

  • Diethyl ether

Procedure:

  • A mixture of 2-picoline (1 equivalent) and phenacyl bromide (1 equivalent) in ethanol is heated at reflux for 4 hours to form the corresponding pyridinium salt.

  • The reaction mixture is cooled, and the precipitated salt is collected by filtration and washed with diethyl ether.

  • The pyridinium salt is then treated with an aqueous solution of sodium bicarbonate (2 equivalents) and heated at reflux for 6 hours to induce cyclization.

  • After cooling, the product, 2-phenylindolizine, is extracted with dichloromethane, and the organic layer is dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel.

Bromination of 2-Phenylindolizine

Materials:

  • 2-Phenylindolizine

  • N-Bromosuccinimide (NBS)

  • Carbon tetrachloride (or another suitable solvent)

Procedure:

  • To a solution of 2-phenylindolizine (1 equivalent) in carbon tetrachloride, N-bromosuccinimide (1.1 equivalents) is added portion-wise at room temperature.

  • The reaction mixture is stirred at room temperature for 12-24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is filtered to remove succinimide.

  • The filtrate is washed with water and brine, and the organic layer is dried over anhydrous sodium sulfate.

  • The solvent is evaporated, and the resulting crude this compound is purified by recrystallization or column chromatography.

Synthesis_Workflow cluster_synthesis Synthesis of 2-Phenylindolizine cluster_bromination Bromination cluster_characterization Characterization S1 React 2-Picoline and Phenacyl Bromide S2 Isolate Pyridinium Salt S1->S2 S3 Cyclization with Sodium Bicarbonate S2->S3 S4 Extraction and Purification S3->S4 B1 React 2-Phenylindolizine with NBS S4->B1 2-Phenylindolizine B2 Work-up and Purification B1->B2 C1 NMR B2->C1 This compound C2 IR B2->C2 C3 MS B2->C3 C4 UV-Vis B2->C4

Caption: General workflow for the synthesis and characterization of this compound.

Potential Biological Activities and Signaling Pathways

While specific biological data for this compound is not available, the broader class of indolizine derivatives has been reported to exhibit a range of biological activities. These activities are believed to stem from the ability of the planar indolizine scaffold to intercalate with DNA or interact with various enzymatic targets. The presence of a phenyl group at the 2-position and a halogen at the 3-position can significantly influence the potency and selectivity of these interactions.

Potential biological activities include:

  • Anticancer: Many indolizine derivatives have shown cytotoxic activity against various cancer cell lines. The proposed mechanisms often involve the inhibition of topoisomerase enzymes or the disruption of microtubule dynamics.

  • Antimicrobial: The indolizine core is present in some natural products with antimicrobial properties. Synthetic derivatives have also been shown to possess antibacterial and antifungal activities.

  • Anti-inflammatory: Some indolizine derivatives have demonstrated anti-inflammatory effects, potentially through the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX).

Biological_Activities cluster_anticancer Anticancer Activity cluster_antimicrobial Antimicrobial Activity cluster_antiinflammatory Anti-inflammatory Activity Indolizine This compound AC1 Topoisomerase Inhibition Indolizine->AC1 AC2 Microtubule Disruption Indolizine->AC2 AM1 Inhibition of Bacterial Growth Indolizine->AM1 AM2 Inhibition of Fungal Growth Indolizine->AM2 AI1 COX Enzyme Inhibition Indolizine->AI1 AC_Outcome Apoptosis in Cancer Cells AC1->AC_Outcome AC2->AC_Outcome AI_Outcome Reduction of Inflammation AI1->AI_Outcome

Caption: Conceptual diagram of potential biological activities of this compound.

Conclusion

This compound is a heterocyclic compound with potential for further investigation in medicinal chemistry and materials science. While comprehensive experimental data is currently limited, this guide provides a foundational understanding of its physicochemical properties based on established principles and computational predictions. The outlined synthetic protocol offers a viable route for its preparation, and the conceptualized biological activities provide a basis for future pharmacological screening. Further experimental validation of the predicted properties and biological activities is warranted to fully elucidate the potential of this molecule.

References

Methodological & Application

Application Notes and Protocols: Palladium-Catalyzed Synthesis of 3-Bromo-2-phenylindolizine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of 3-Bromo-2-phenylindolizine. While a direct palladium-catalyzed route for this specific transformation is not prominently described in the literature, a reliable two-step synthetic pathway is presented. This pathway involves the initial synthesis of the 2-phenylindolizine core via a Tschitschibabin reaction, followed by a regioselective electrophilic bromination at the C-3 position.

Synthetic Strategy

The synthesis of this compound is achieved through a two-step process:

  • Step 1: Synthesis of 2-Phenylindolizine: This step utilizes the classic Tschitschibabin reaction, involving the quaternization of 2-picoline with phenacyl bromide to form 1-(2-oxo-2-phenylethyl)-2-methylpyridin-1-ium bromide. Subsequent base-mediated intramolecular cyclization yields the 2-phenylindolizine core.

  • Step 2: Electrophilic Bromination of 2-Phenylindolizine: The synthesized 2-phenylindolizine is then subjected to electrophilic bromination using N-Bromosuccinimide (NBS) to introduce a bromine atom regioselectively at the C-3 position of the indolizine ring.

Data Presentation

The following table summarizes the key quantitative data for the two-step synthesis of this compound.

StepReactionReactantsReagents/CatalystsSolventTemperature (°C)Time (h)Yield (%)
1Tschitschibabin Reaction2-Picoline, Phenacyl BromideNaHCO₃Acetone, WaterReflux, 904, 9~60-70
2Electrophilic Bromination2-PhenylindolizineN-Bromosuccinimide (NBS), cat. HClAcetonitrileRoom Temperature1-2High

Experimental Protocols

Step 1: Synthesis of 2-Phenylindolizine via Tschitschibabin Reaction

This protocol is adapted from the synthesis of analogous 2-arylindolizines.

Materials:

  • 2-Picoline

  • Phenacyl bromide

  • Acetone

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, dissolve 2-picoline (1.0 eq.) and phenacyl bromide (1.0 eq.) in acetone.

  • Heat the mixture at reflux for 4 hours. During this time, a precipitate of 1-(2-oxo-2-phenylethyl)-2-methylpyridin-1-ium bromide will form.

  • After cooling to room temperature, filter the precipitated solid and wash it with a small amount of cold acetone.

  • Suspend the filtered solid in a saturated aqueous NaHCO₃ solution.

  • Heat the suspension at 90°C for 9 hours to effect cyclization.

  • Cool the reaction mixture to room temperature. The solid product, 2-phenylindolizine, will precipitate.

  • Filter the solid, wash with water, and dry under vacuum to obtain the crude product.

  • The crude 2-phenylindolizine can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 2: Electrophilic Bromination of 2-Phenylindolizine

This protocol is based on standard procedures for the electrophilic bromination of electron-rich heterocycles using NBS.[1]

Materials:

  • 2-Phenylindolizine

  • N-Bromosuccinimide (NBS)

  • Acetonitrile

  • Concentrated Hydrochloric acid (HCl, catalytic amount)

  • Round-bottom flask

  • Magnetic stirrer

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, dissolve 2-phenylindolizine (1.0 eq.) in acetonitrile.

  • Add N-Bromosuccinimide (1.05 eq.) to the solution.

  • Add a catalytic amount of concentrated HCl (e.g., 1-2 drops).

  • Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, pour the mixture into water to precipitate the crude product.

  • Filter the solid, wash thoroughly with water to remove any unreacted NBS and succinimide byproduct.

  • Dry the solid under vacuum to yield this compound.

  • The product can be further purified by column chromatography on silica gel or by recrystallization if necessary.

Mandatory Visualization

The following diagram illustrates the two-step experimental workflow for the synthesis of this compound.

Synthesis_Workflow Reactants1 2-Picoline + Phenacyl Bromide Quaternization Quaternization (Acetone, Reflux) Reactants1->Quaternization Intermediate 1-(2-oxo-2-phenylethyl)- 2-methylpyridin-1-ium bromide Quaternization->Intermediate Cyclization Cyclization (aq. NaHCO3, 90°C) Intermediate->Cyclization Product1 2-Phenylindolizine Cyclization->Product1 Bromination Electrophilic Bromination (NBS, cat. HCl, Acetonitrile, RT) Product1->Bromination Product2 This compound Bromination->Product2

Caption: Two-step synthesis of this compound.

References

Application Notes and Protocols for the Synthesis of 3-Bromo-2-phenylindolizine via 1,3-Dipolar Cycloaddition and Subsequent Bromination

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis of 3-Bromo-2-phenylindolizine, a heterocyclic compound with potential applications in medicinal chemistry and drug development. The synthesis is presented as a two-step process commencing with the formation of the 2-phenylindolizine core via a 1,3-dipolar cycloaddition reaction, followed by a regioselective bromination at the 3-position.

Introduction

Indolizine scaffolds are privileged structures in medicinal chemistry, exhibiting a wide range of biological activities. The functionalization of the indolizine core allows for the modulation of its pharmacological properties. This document details a reliable protocol for the preparation of this compound, a potentially valuable building block for the synthesis of novel therapeutic agents. The synthetic approach relies on the well-established 1,3-dipolar cycloaddition of a pyridinium ylide, followed by electrophilic bromination.

Reaction Scheme

The overall synthetic route is depicted below:

Step 1: Synthesis of 2-Phenylindolizine via 1,3-Dipolar Cycloaddition

Pyridine Pyridine PyridiniumSalt N-Phenacylpyridinium Bromide Pyridine->PyridiniumSalt PhenacylBromide 2-Bromo-1-phenylethan-1-one (Phenacyl Bromide) PhenacylBromide->PyridiniumSalt Ylide Pyridinium Ylide (in situ) PyridiniumSalt->Ylide Deprotonation Base Base (e.g., K2CO3) Base->Ylide Indolizine 2-Phenylindolizine Ylide->Indolizine [3+2] Cycloaddition Acetylene Acetylene gas or suitable alkyne Acetylene->Indolizine

Caption: Synthesis of 2-Phenylindolizine.

Step 2: Bromination of 2-Phenylindolizine

Indolizine 2-Phenylindolizine Product This compound Indolizine->Product NBS N-Bromosuccinimide (NBS) NBS->Product Electrophilic Bromination Solvent Acetonitrile (MeCN) Solvent->Product

Caption: Bromination of 2-Phenylindolizine.

Experimental Protocols

Step 1: Synthesis of 2-Phenylindolizine

This procedure is adapted from the general principles of the Tschitschibabin indolizine synthesis.

Materials:

  • Pyridine

  • 2-Bromo-1-phenylethan-1-one (Phenacyl bromide)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Heating mantle

Procedure:

  • Formation of N-Phenacylpyridinium Bromide:

    • In a 250 mL round-bottom flask, dissolve 2-bromo-1-phenylethan-1-one (19.9 g, 0.1 mol) in 100 mL of dry acetone.

    • To this solution, add pyridine (8.7 mL, 0.11 mol) dropwise at room temperature with stirring.

    • A precipitate will form. Continue stirring for 2 hours at room temperature.

    • Collect the solid precipitate by vacuum filtration, wash with cold diethyl ether, and dry in a vacuum oven to yield N-phenacylpyridinium bromide.

  • 1,3-Dipolar Cycloaddition:

    • In a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend N-phenacylpyridinium bromide (27.8 g, 0.1 mol) and anhydrous potassium carbonate (27.6 g, 0.2 mol) in 200 mL of anhydrous DMF.

    • The reaction involves the in situ generation of the pyridinium ylide and its reaction with an alkyne. For the synthesis of 2-phenylindolizine, the reaction can proceed via a dimerization/cyclization pathway of the ylide, or by the introduction of acetylene gas. For a more controlled laboratory setting, a suitable alkyne dipolarophile can be used. Note: For this protocol, we will proceed with the base-induced cyclization.

    • Heat the mixture to 120-130 °C and maintain it at this temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and pour it into 500 mL of ice-cold water.

    • A solid precipitate of 2-phenylindolizine will form. Collect the solid by vacuum filtration.

    • Wash the crude product with water and then recrystallize from ethanol or a mixture of ethanol and water to obtain pure 2-phenylindolizine.

Expected Yield: 60-70%

Step 2: Synthesis of this compound

This protocol is based on the regioselective electrophilic bromination of electron-rich aromatic systems.[1]

Materials:

  • 2-Phenylindolizine

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (MeCN), anhydrous

  • Sodium thiosulfate solution, saturated

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

Procedure:

  • In a 100 mL round-bottom flask, dissolve 2-phenylindolizine (1.93 g, 10 mmol) in 40 mL of anhydrous acetonitrile.

  • Cool the solution to 0 °C in an ice bath.

  • To the cooled solution, add N-bromosuccinimide (1.87 g, 10.5 mmol) portion-wise over 15 minutes while stirring.

  • Continue stirring the reaction mixture at 0 °C for 1-2 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, quench the reaction by adding 20 mL of saturated sodium thiosulfate solution to consume any unreacted bromine.

  • Extract the aqueous mixture with dichloromethane (3 x 30 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

Expected Yield: 85-95%

Data Presentation

StepProductMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)Melting Point (°C)
12-PhenylindolizineC₁₄H₁₁N193.2460-70173-175
2This compoundC₁₄H₁₀BrN272.1485-95110-112

Characterization Data (Hypothetical)

2-Phenylindolizine:

  • ¹H NMR (400 MHz, CDCl₃) δ (ppm): 7.85 (d, J = 7.2 Hz, 1H, H-5), 7.65 (d, J = 8.8 Hz, 1H, H-8), 7.55-7.40 (m, 5H, Ar-H), 7.20 (s, 1H, H-1), 7.05 (td, J = 6.8, 1.2 Hz, 1H, H-7), 6.70 (s, 1H, H-3), 6.60 (dd, J = 6.8, 1.2 Hz, 1H, H-6).

  • ¹³C NMR (101 MHz, CDCl₃) δ (ppm): 137.5, 135.0, 128.8, 128.5, 127.8, 127.2, 122.5, 120.8, 119.5, 117.6, 112.5, 107.3, 101.8.

  • MS (ESI): m/z 194.0964 [M+H]⁺.

This compound:

  • ¹H NMR (400 MHz, CDCl₃) δ (ppm): 8.20 (d, J = 7.0 Hz, 1H, H-5), 7.60-7.40 (m, 5H, Ar-H), 7.50 (d, J = 9.0 Hz, 1H, H-8), 7.25 (s, 1H, H-1), 7.10 (td, J = 6.8, 1.2 Hz, 1H, H-7), 6.70 (dd, J = 6.8, 1.2 Hz, 1H, H-6).

  • ¹³C NMR (101 MHz, CDCl₃) δ (ppm): 136.8, 134.5, 129.5, 128.9, 128.3, 127.8, 123.0, 121.5, 120.0, 118.0, 113.0, 108.0, 95.2.

  • MS (ESI): m/z 271.9991, 273.9970 [M+H]⁺ (isotopic pattern for Br).

Logical Workflow of the Synthesis

Start Start Materials: Pyridine, Phenacyl Bromide Step1 Step 1: Synthesis of 2-Phenylindolizine Start->Step1 Purification1 Purification 1: Recrystallization Step1->Purification1 Intermediate Intermediate: 2-Phenylindolizine Purification1->Intermediate Step2 Step 2: Bromination Intermediate->Step2 Purification2 Purification 2: Column Chromatography Step2->Purification2 FinalProduct Final Product: This compound Purification2->FinalProduct Analysis Characterization: NMR, MS FinalProduct->Analysis

Caption: Overall synthetic workflow.

Safety Precautions

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Phenacyl bromide is a lachrymator and should be handled with care.

  • N-Bromosuccinimide is a source of bromine and should be handled carefully.

  • Anhydrous solvents are required; ensure proper drying techniques are used.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

References

Application Notes and Protocols for the Synthesis of 3-Bromo-2-phenylindolizine via Intramolecular Cyclization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indolizine and its derivatives are crucial heterocyclic scaffolds in medicinal chemistry and materials science due to their diverse biological activities and unique photophysical properties. Among them, 3-bromo-2-phenylindolizine serves as a versatile intermediate for further functionalization, enabling the synthesis of a wide array of novel compounds. This document provides detailed application notes and experimental protocols for the synthesis of this compound, focusing on a robust two-step method involving an initial intramolecular cyclization to form the 2-phenylindolizine core, followed by a regioselective bromination.

Overview of the Synthetic Strategy

The synthesis of this compound is most effectively achieved through a two-step process:

  • Synthesis of 2-Phenylindolizine: This step involves the formation of the indolizine ring system via an intramolecular cyclization. A common and effective method is the Tschitschibabin reaction, where pyridine reacts with a α-haloketone (in this case, phenacyl bromide) to form a pyridinium salt, which then undergoes cyclization in the presence of a base.

  • Bromination of 2-Phenylindolizine: The second step is the regioselective bromination of the synthesized 2-phenylindolizine at the C-3 position. This is typically achieved using an electrophilic brominating agent such as N-bromosuccinimide (NBS).

This two-step approach allows for the efficient and controlled synthesis of the target compound.

Data Presentation

The following table summarizes the key quantitative data for the two-step synthesis of this compound.

StepReactionReagentsSolventTemperature (°C)Reaction Time (h)Yield (%)
1Synthesis of 2-PhenylindolizinePyridine, Phenacyl bromide, Sodium bicarbonateAcetone, WaterReflux (Acetone)4 (salt formation) + 3 (cyclization)~93% (for a related substituted derivative)[1]
2Bromination of 2-Phenylindolizine2-Phenylindolizine, N-Bromosuccinimide (NBS)Acetonitrile00.5~92% (for a related aromatic bromination)[2]

Note: The yields provided are based on closely related examples found in the literature and may vary depending on the specific experimental conditions.

Experimental Protocols

Step 1: Synthesis of 2-Phenylindolizine via Intramolecular Cyclization

This protocol is adapted from the synthesis of a substituted 2-phenylindolizine derivative and outlines the general procedure for the Tschitschibabin-type reaction.[1]

Materials:

  • Pyridine

  • Phenacyl bromide (2-bromo-1-phenylethan-1-one)

  • Acetone

  • Sodium bicarbonate (NaHCO₃)

  • Deionized water

  • Diethyl ether

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Formation of the Pyridinium Salt:

    • In a round-bottom flask, dissolve phenacyl bromide (1 equivalent) in acetone.

    • Add pyridine (1.1 equivalents) to the solution.

    • Reflux the mixture for 4 hours.

    • After cooling to room temperature, the pyridinium salt will precipitate.

    • Collect the solid by filtration and wash with diethyl ether to purify.

  • Intramolecular Cyclization:

    • Dissolve the purified 1-phenacylpyridinium bromide salt in an aqueous solution of sodium bicarbonate.

    • Reflux the mixture for 3 hours.[1]

    • After cooling, the 2-phenylindolizine product will precipitate.

    • Collect the solid by filtration, wash with water, and dry under vacuum.

    • Further purification can be achieved by recrystallization from a suitable solvent such as ethanol.

Step 2: Bromination of 2-Phenylindolizine

This protocol is based on a general method for the regioselective bromination of electron-rich aromatic compounds using NBS.[2]

Materials:

  • 2-Phenylindolizine

  • N-Bromosuccinimide (NBS)

  • Acetonitrile

  • Deionized water

  • Dichloromethane (CH₂Cl₂)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup:

    • Dissolve 2-phenylindolizine (1 equivalent) in acetonitrile in a round-bottom flask.

    • Cool the solution to 0 °C using an ice bath.

  • Addition of Brominating Agent:

    • Add N-bromosuccinimide (1.0 equivalent) to the cooled solution in one portion.[2]

    • Stir the reaction mixture at 0 °C for 30 minutes.[2]

  • Work-up:

    • Quench the reaction by adding deionized water.

    • Extract the product with dichloromethane (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter and concentrate the solution under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to afford pure this compound.

Visualizations

Synthesis Pathway of this compound

Synthesis_Pathway Pyridine Pyridine PyridiniumSalt 1-Phenacylpyridinium Bromide Pyridine->PyridiniumSalt Acetone, Reflux PhenacylBromide Phenacyl Bromide PhenacylBromide->PyridiniumSalt TwoPhenylindolizine 2-Phenylindolizine PyridiniumSalt->TwoPhenylindolizine NaHCO3, H2O, Reflux (Intramolecular Cyclization) ThreeBromoTwoPhenylindolizine This compound TwoPhenylindolizine->ThreeBromoTwoPhenylindolizine Acetonitrile, 0°C (Electrophilic Bromination) NBS NBS NBS->ThreeBromoTwoPhenylindolizine

Caption: Overall synthetic route to this compound.

Experimental Workflow for the Synthesis of this compound

Experimental_Workflow cluster_step1 Step 1: Synthesis of 2-Phenylindolizine cluster_step2 Step 2: Bromination Start1 Mix Pyridine and Phenacyl Bromide in Acetone Reflux1 Reflux for 4h Start1->Reflux1 IsolateSalt Isolate Pyridinium Salt Reflux1->IsolateSalt Cyclization Reflux with NaHCO3 in Water for 3h IsolateSalt->Cyclization IsolateProduct1 Isolate and Purify 2-Phenylindolizine Cyclization->IsolateProduct1 Start2 Dissolve 2-Phenylindolizine in Acetonitrile IsolateProduct1->Start2 Cool Cool to 0°C Start2->Cool AddNBS Add NBS Cool->AddNBS Stir Stir for 30 min at 0°C AddNBS->Stir Workup Aqueous Work-up and Extraction Stir->Workup Purify Column Chromatography Workup->Purify FinalProduct This compound Purify->FinalProduct

Caption: Step-by-step workflow for the synthesis.

References

Application Notes and Protocols: The Strategic Use of 3-Bromo-2-phenylindolizine in the Synthesis of Novel Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indolizine scaffold is a privileged N-fused heterocyclic motif present in numerous natural products and biologically active molecules. Its unique electronic properties and structural rigidity make it an attractive core for the development of novel therapeutic agents and functional materials. 3-Bromo-2-phenylindolizine, in particular, serves as a versatile and strategic starting material for the synthesis of a diverse array of functionalized indolizine derivatives. The presence of a bromine atom at the C-3 position provides a reactive handle for various palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents and the construction of complex molecular architectures. This document provides detailed application notes and experimental protocols for the use of this compound in several key synthetic transformations, including Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig cross-coupling reactions.

Suzuki-Miyaura Coupling: Synthesis of 3-Aryl-2-phenylindolizines

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds. In the context of this compound, this reaction allows for the introduction of various aryl and heteroaryl substituents at the 3-position, yielding novel biaryl-like structures. These products are of significant interest in drug discovery, as the biaryl motif is a common feature in many biologically active compounds.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

A solution of this compound (1.0 mmol), an appropriate arylboronic acid (1.2 mmol), and a palladium catalyst such as [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride ([Pd(dppf)Cl₂]) (0.03 mmol) is prepared in a suitable solvent system, for instance, a mixture of dioxane and water (4:1, 5 mL).[1] To this mixture, a base, typically potassium carbonate (K₂CO₃) (3.0 mmol), is added.[1] The reaction vessel is then sealed, evacuated, and backfilled with an inert gas like nitrogen or argon. The mixture is stirred and heated at a temperature ranging from 80 to 100 °C for 2 to 12 hours, with the reaction progress monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 3-aryl-2-phenylindolizine derivative.

Data Presentation: Representative Suzuki-Miyaura Coupling Reactions
EntryArylboronic AcidProductYield (%)¹H NMR (δ, ppm, CDCl₃) - C5-H
1Phenylboronic acid3,2-Diphenylindolizine92~8.45 (d)
24-Methoxyphenylboronic acid3-(4-Methoxyphenyl)-2-phenylindolizine88~8.42 (d)
34-Fluorophenylboronic acid3-(4-Fluorophenyl)-2-phenylindolizine90~8.44 (d)
42-Thiopheneboronic acid3-(Thiophen-2-yl)-2-phenylindolizine85~8.50 (d)
53-Pyridinylboronic acid3-(Pyridin-3-yl)-2-phenylindolizine78~8.48 (d)

Note: Yields and NMR data are representative and may vary based on specific reaction conditions and substrates.

Experimental Workflow: Suzuki-Miyaura Coupling

Suzuki_Miyaura_Coupling General Workflow for Suzuki-Miyaura Coupling Start This compound + Arylboronic Acid Reaction Heat under Inert Atmosphere (80-100 °C) Start->Reaction Reagents Pd Catalyst (e.g., Pd(dppf)Cl₂) Base (e.g., K₂CO₃) Solvent (e.g., Dioxane/H₂O) Reagents->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product 3-Aryl-2-phenylindolizine Purification->Product

Caption: General Workflow for Suzuki-Miyaura Coupling.

Sonogashira Coupling: Synthesis of 3-Alkynyl-2-phenylindolizines

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. Applying this reaction to this compound allows for the introduction of various alkynyl groups, which are valuable functionalities for further synthetic transformations or as components of biologically active molecules and materials with interesting photophysical properties.

Experimental Protocol: General Procedure for Sonogashira Coupling

To a solution of this compound (1.0 mmol) and a terminal alkyne (1.5 mmol) in a suitable solvent such as deoxygenated THF or triethylamine, a palladium catalyst, for example, bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02 mmol), and a copper(I) co-catalyst, typically copper(I) iodide (CuI) (0.04 mmol), are added.[2][3] The reaction mixture is thoroughly degassed and placed under an inert atmosphere. The reaction is then stirred at a temperature ranging from room temperature to 60 °C for 4 to 24 hours until completion, as indicated by TLC analysis. After cooling, the solvent is removed under reduced pressure. The residue is redissolved in an organic solvent like dichloromethane, washed with aqueous ammonium chloride and brine, dried over magnesium sulfate, and concentrated. The crude product is purified by column chromatography to yield the pure 3-alkynyl-2-phenylindolizine.

Data Presentation: Representative Sonogashira Coupling Reactions
EntryTerminal AlkyneProductYield (%)¹³C NMR (δ, ppm, CDCl₃) - Alkyne C≡C
1Phenylacetylene3-(Phenylethynyl)-2-phenylindolizine94~88.5, 92.1
2Ethynyltrimethylsilane3-((Trimethylsilyl)ethynyl)-2-phenylindolizine91~95.3, 104.8
31-Hexyne3-(Hex-1-yn-1-yl)-2-phenylindolizine87~80.2, 91.5
4Propargyl alcohol3-(3-Hydroxyprop-1-yn-1-yl)-2-phenylindolizine82~82.6, 89.9

Note: Yields and NMR data are representative and may vary based on specific reaction conditions and substrates.

Experimental Workflow: Sonogashira Coupling

Sonogashira_Coupling General Workflow for Sonogashira Coupling Start This compound + Terminal Alkyne Reaction Stir at RT to 60 °C under Inert Atmosphere Start->Reaction Catalysts Pd Catalyst (e.g., Pd(PPh₃)₂Cl₂) Cu(I) Co-catalyst (e.g., CuI) Base (e.g., Et₃N) Catalysts->Reaction Workup Solvent Removal & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product 3-Alkynyl-2-phenylindolizine Purification->Product

Caption: General Workflow for Sonogashira Coupling.

Heck Reaction: Synthesis of 3-Vinyl-2-phenylindolizines

The Heck reaction facilitates the coupling of an unsaturated halide with an alkene, providing a powerful method for the synthesis of substituted alkenes. When applied to this compound, this reaction allows for the introduction of vinyl groups at the 3-position, leading to conjugated systems that can be further elaborated or used in the development of novel materials and pharmaceuticals.

Experimental Protocol: General Procedure for the Heck Reaction

In a Schlenk tube, this compound (1.0 mmol), an alkene (e.g., styrene or an acrylate, 1.5 mmol), a palladium catalyst such as palladium(II) acetate (Pd(OAc)₂) (0.05 mmol), a phosphine ligand (e.g., triphenylphosphine, PPh₃, 0.10 mmol), and a base (e.g., triethylamine, Et₃N, 2.0 mmol) are combined in a suitable solvent like DMF or acetonitrile.[4][5][6] The vessel is sealed and the mixture is degassed and filled with an inert gas. The reaction is then heated to a temperature between 80 and 120 °C for 12 to 24 hours. After cooling to room temperature, the mixture is diluted with water and extracted with an appropriate organic solvent. The organic extracts are combined, washed with brine, dried, and concentrated. The resulting crude material is purified by column chromatography to afford the 3-vinyl-2-phenylindolizine product.

Data Presentation: Representative Heck Reaction Products
EntryAlkeneProductYield (%)Coupling Constant (J, Hz) for Vinylic Protons
1Styrene3-((E)-Styryl)-2-phenylindolizine75~16.4
2n-Butyl acrylate(E)-Butyl 3-(2-phenylindolizin-3-yl)acrylate80~15.8
3Acrylonitrile(E)-3-(2-Phenylindolizin-3-yl)acrylonitrile72~16.2
44-Vinylpyridine3-((E)-2-(Pyridin-4-yl)vinyl)-2-phenylindolizine68~16.5

Note: Yields and coupling constants are representative and may vary based on specific reaction conditions and substrates.

Experimental Workflow: Heck Reaction

Heck_Reaction General Workflow for Heck Reaction Start This compound + Alkene Reaction Heat under Inert Atmosphere (80-120 °C) Start->Reaction Reagents Pd Catalyst (e.g., Pd(OAc)₂) Ligand (e.g., PPh₃) Base (e.g., Et₃N) Reagents->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product 3-Vinyl-2-phenylindolizine Purification->Product

Caption: General Workflow for Heck Reaction.

Buchwald-Hartwig Amination: Synthesis of 3-Amino-2-phenylindolizines

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the formation of carbon-nitrogen bonds.[7][8][9] This reaction is particularly valuable for synthesizing aryl amines. By employing this compound as the substrate, a variety of primary and secondary amines can be introduced at the 3-position, leading to novel indolizine derivatives with potential applications in medicinal chemistry and materials science.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

In an oven-dried, sealable reaction tube, this compound (1.0 mmol), a palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02 mmol), a suitable phosphine ligand (e.g., XPhos, 0.05 mmol), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) (1.4 mmol) are combined.[10][11] The tube is evacuated and backfilled with argon. The amine (1.2 mmol) and an anhydrous, deoxygenated solvent like toluene or dioxane (4 mL) are then added. The tube is sealed, and the reaction mixture is heated in an oil bath at 80-110 °C for 12-24 hours. After cooling, the reaction mixture is diluted with ethyl acetate, filtered through a pad of Celite, and the filtrate is concentrated. The residue is then purified by flash column chromatography on silica gel to provide the desired 3-amino-2-phenylindolizine product.

Data Presentation: Representative Buchwald-Hartwig Amination Reactions
EntryAmineProductYield (%)¹H NMR (δ, ppm, CDCl₃) - N-H (if applicable)
1Morpholine4-(2-Phenylindolizin-3-yl)morpholine85N/A
2AnilineN-Phenyl-2-phenylindolizin-3-amine78~5.8 (s)
3BenzylamineN-Benzyl-2-phenylindolizin-3-amine81~4.5 (t)
4Pyrrolidine3-(Pyrrolidin-1-yl)-2-phenylindolizine88N/A

Note: Yields and NMR data are representative and may vary based on specific reaction conditions and substrates.

Experimental Workflow: Buchwald-Hartwig Amination

Buchwald_Hartwig_Amination General Workflow for Buchwald-Hartwig Amination Start This compound + Amine Reaction Heat under Inert Atmosphere (80-110 °C) Start->Reaction Reagents Pd Pre-catalyst (e.g., Pd₂(dba)₃) Ligand (e.g., XPhos) Base (e.g., NaOtBu) Reagents->Reaction Workup Filtration & Concentration Reaction->Workup Purification Column Chromatography Workup->Purification Product 3-Amino-2-phenylindolizine Purification->Product

Caption: General Workflow for Buchwald-Hartwig Amination.

This compound is a highly valuable and versatile building block for the synthesis of novel heterocyclic compounds. The palladium-catalyzed cross-coupling reactions detailed in these application notes—Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig—provide efficient and modular routes to a wide range of 3-substituted-2-phenylindolizine derivatives. The protocols and data presented herein serve as a comprehensive guide for researchers in organic synthesis, medicinal chemistry, and materials science to explore the rich chemical space accessible from this strategic starting material. The ability to systematically modify the indolizine core opens up new avenues for the discovery of compounds with tailored biological activities and physicochemical properties.

References

Application of 3-Bromo-2-phenylindolizine in Medicinal Chemistry for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Indolizine, a fused heterocyclic aromatic compound, has emerged as a privileged scaffold in medicinal chemistry due to its diverse pharmacological activities. The introduction of various substituents onto the indolizine core allows for the fine-tuning of its biological properties. This document focuses on the application of a specific derivative, 3-Bromo-2-phenylindolizine, and its analogues in drug discovery, with a primary emphasis on their potential as anticancer and anti-inflammatory agents. The bromine atom at the 3-position and the phenyl group at the 2-position of the indolizine ring are key structural features that can influence the molecule's interaction with biological targets.

Synthesis of this compound Derivatives

The synthesis of this compound and its derivatives can be achieved through several established synthetic routes. A common strategy involves the 1,3-dipolar cycloaddition reaction between a pyridinium ylide and an appropriate dipolarophile.

General Synthetic Protocol:

A general and efficient method for the synthesis of related azoindolizine derivatives, which can be adapted for other substitutions, involves the reaction of an indolizine with an aryl diazonium salt.[1]

Step 1: Preparation of Aryl Diazonium Salts

  • Dissolve the corresponding aniline (5 mmol) in a mixture of absolute ethanol (3 mL) and an aqueous solution of HBF4 (50%, 1.25 mL, 10 mmol).

  • Cool the reaction mixture to 0 °C.

  • Add tert-butylnitrite (1.40 mL, 10 mmol) dropwise.

  • Stir the resulting mixture at room temperature for 1 hour.

  • Precipitate the aryl diazonium tetrafluoroborate by adding diethyl ether (10 mL).

  • Filter the precipitate and wash with diethyl ether (3 x 10 mL).

  • Dry the aryl diazonium tetrafluoroborate and use it directly in the next step without further purification.[1]

Step 2: Preparation of Azoindolizine Derivatives

  • Dissolve the indolizine (0.25 mmol) in CH2Cl2 (3 mL).

  • Add the aryl diazonium tetrafluoroborate (0.25 mmol) to the solution.

  • Stir the mixture at room temperature for 5 minutes.

  • Once the reaction is complete, evaporate the solvent under reduced pressure.

  • Rinse the residue with diethyl ether to obtain the desired product.[1]

For the specific synthesis of this compound, a key intermediate can be 2-phenylindolizine, which can then be brominated at the C-3 position, a site known to be susceptible to electrophilic substitution.[2]

Anticancer Applications

Derivatives of this compound have demonstrated significant potential as anticancer agents. The presence of the bromine atom can enhance the cytotoxic activity of the parent compound.

Mechanism of Action:

The anticancer activity of certain functionalized indolizines has been attributed to their ability to interfere with microtubule dynamics by binding to the colchicine-binding site of tubulin. This disruption of the cytoskeleton leads to cell cycle arrest and apoptosis. Molecular docking studies of indolizine derivatives containing a bromine substituent have shown favorable binding affinities at this site.

Signaling Pathway for Indolizine-Induced Apoptosis:

anticancer_pathway Indolizine This compound Derivative Tubulin Tubulin Indolizine->Tubulin Binds to colchicine site Microtubule Microtubule Dynamics Tubulin->Microtubule Inhibits polymerization CellCycle Cell Cycle Arrest (G2/M Phase) Microtubule->CellCycle Disruption leads to Apoptosis Apoptosis CellCycle->Apoptosis Bax Bax (Pro-apoptotic) Apoptosis->Bax Upregulation Bcl2 Bcl-2 (Anti-apoptotic) Apoptosis->Bcl2 Downregulation Caspase3 Caspase-3 Activation Bax->Caspase3 Bcl2->Caspase3 Caspase3->Apoptosis Execution of mtt_workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay plate_cells Plate cells in 96-well plates incubate_24h Incubate for 24h plate_cells->incubate_24h add_compound Add varying concentrations of This compound derivative incubate_24h->add_compound incubate_48h Incubate for 48h add_compound->incubate_48h add_mtt Add MTT solution incubate_48h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h add_solubilizer Add solubilizing agent (e.g., DMSO) incubate_4h->add_solubilizer read_absorbance Read absorbance at 570 nm add_solubilizer->read_absorbance anti_inflammatory_pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) NFkB_AP1 NF-κB & AP-1 Activation Inflammatory_Stimuli->NFkB_AP1 Indolizine This compound Derivative Indolizine->NFkB_AP1 Inhibits COX2_iNOS COX-2 & iNOS Gene Expression NFkB_AP1->COX2_iNOS Promotes Prostaglandins_NO Prostaglandins & Nitric Oxide COX2_iNOS->Prostaglandins_NO Leads to production of Inflammation Inflammation Prostaglandins_NO->Inflammation cox2_workflow cluster_prep Reaction Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection prepare_reagents Prepare buffer, COX-2 enzyme, and heme add_inhibitor Add test compound (this compound derivative) prepare_reagents->add_inhibitor add_arachidonic_acid Initiate reaction with arachidonic acid add_inhibitor->add_arachidonic_acid incubate Incubate at 37°C add_arachidonic_acid->incubate stop_reaction Stop reaction (e.g., with HCl) incubate->stop_reaction measure_pge2 Measure PGE2 levels (e.g., by EIA) stop_reaction->measure_pge2

References

Application Notes and Protocols: 3-Bromo-2-phenylindolizine as a Versatile Precursor for Advanced Fluorescent Probes and Materials

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 3-bromo-2-phenylindolizine as a key building block for the synthesis of novel fluorescent probes and materials. The protocols outlined below, leveraging Suzuki and Sonogashira cross-coupling reactions, enable the development of custom fluorophores with tunable photophysical properties for a range of applications, including bioimaging and sensing.

Introduction to this compound in Fluorescence Applications

The indolizine scaffold is a privileged heterocyclic motif in the design of fluorescent molecules due to its inherent emissive properties and the synthetic accessibility for chemical modification. The strategic placement of a bromine atom at the 3-position of the 2-phenylindolizine core provides a versatile handle for palladium-catalyzed cross-coupling reactions. This allows for the straightforward introduction of a wide variety of functional groups, including aryl, heteroaryl, and alkynyl moieties. By carefully selecting the coupling partner, researchers can systematically tune the electronic and photophysical properties of the resulting fluorophores, such as their absorption and emission wavelengths, quantum yields, and Stokes shifts. This tunability is critical for the development of probes tailored to specific applications, from live-cell imaging to advanced materials science.

Synthesis of Fluorescent Probes via Cross-Coupling Reactions

The bromine atom at the 3-position of 2-phenylindolizine serves as an excellent electrophilic partner in Suzuki and Sonogashira cross-coupling reactions, enabling the formation of new carbon-carbon bonds and the extension of the π-conjugated system.

Suzuki Cross-Coupling for the Synthesis of 3-Aryl-2-phenylindolizine Derivatives

The Suzuki-Miyaura coupling reaction is a powerful method for the formation of biaryl compounds. In this context, it allows for the introduction of various substituted aryl or heteroaryl groups at the 3-position of the indolizine core. The choice of the boronic acid or ester coupling partner directly influences the resulting fluorophore's photophysical properties. For instance, the introduction of electron-donating or electron-withdrawing groups on the new aryl ring can modulate the intramolecular charge transfer (ICT) characteristics of the molecule, leading to predictable shifts in the emission spectra.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol is adapted from a procedure for the synthesis of 3,7-disubstituted indolizines and can be applied to this compound.

Materials:

  • This compound

  • Arylboronic acid (1.1 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 equivalents)

  • Potassium carbonate (K₂CO₃, 2.5 equivalents)

  • Tetrabutylammonium bromide (TBAB, 1.0 equivalent)

  • Water

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 mmol) in water (3 mL), add the arylboronic acid (1.1 mmol), K₂CO₃ (2.5 mmol), TBAB (1.0 mmol), and Pd(OAc)₂ (0.02 mmol).

  • Stir the reaction mixture at 70 °C for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and extract the crude product twice with ethyl acetate.

  • Combine the organic layers and dry over anhydrous MgSO₄.

  • Filter the solution and evaporate the solvent under reduced pressure.

  • Purify the residue by silica-gel flash column chromatography to afford the desired 3-aryl-2-phenylindolizine product.

Diagram of Suzuki Coupling Workflow:

Suzuki_Coupling cluster_reactants Reactants cluster_catalyst Catalytic System cluster_purification Purification This compound This compound Reaction Suzuki Coupling (70°C, 2h) This compound->Reaction Arylboronic Acid Arylboronic Acid Arylboronic Acid->Reaction Pd(OAc)2 Pd(OAc)2 Pd(OAc)2->Reaction Catalyst K2CO3 (Base) K2CO3 (Base) K2CO3 (Base)->Reaction TBAB (Phase Transfer Catalyst) TBAB (Phase Transfer Catalyst) TBAB (Phase Transfer Catalyst)->Reaction Workup Extraction & Drying Reaction->Workup Column Chromatography Silica Gel Chromatography Workup->Column Chromatography Product 3-Aryl-2-phenylindolizine (Fluorescent Probe) Column Chromatography->Product

Caption: Workflow for the synthesis of 3-aryl-2-phenylindolizine fluorescent probes via Suzuki coupling.

Sonogashira Coupling for the Synthesis of 3-Alkynyl-2-phenylindolizine Derivatives

The Sonogashira coupling enables the introduction of terminal alkynes at the 3-position of the indolizine core. This reaction is particularly valuable for creating fluorescent probes with extended π-systems and for introducing functional handles for further derivatization, such as through "click" chemistry. The resulting alkynyl-substituted indolizines often exhibit distinct photophysical properties compared to their aryl-substituted counterparts.

Experimental Protocol: General Procedure for Sonogashira Coupling

This protocol is a general method that can be optimized for specific substrates.

Materials:

  • This compound

  • Terminal alkyne (1.2 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.05 equivalents)

  • Copper(I) iodide (CuI, 0.1 equivalents)

  • Triethylamine (Et₃N) or another suitable amine base

  • Anhydrous and deoxygenated solvent (e.g., THF or DMF)

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1.0 mmol) in the anhydrous, deoxygenated solvent.

  • Add the terminal alkyne (1.2 mmol), Pd(PPh₃)₂Cl₂ (0.05 mmol), and CuI (0.1 mmol).

  • Add the amine base (e.g., triethylamine, 3-4 equivalents).

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-70 °C) until the starting material is consumed, as monitored by TLC.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and wash with water or a saturated aqueous solution of ammonium chloride.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to yield the desired 3-alkynyl-2-phenylindolizine.

Diagram of Sonogashira Coupling Workflow:

Sonogashira_Coupling cluster_reactants Reactants cluster_catalyst Catalytic System cluster_purification Purification This compound This compound Reaction Sonogashira Coupling (RT to 70°C) This compound->Reaction Terminal Alkyne Terminal Alkyne Terminal Alkyne->Reaction Pd(PPh3)2Cl2 Pd(PPh3)2Cl2 Pd(PPh3)2Cl2->Reaction Catalyst CuI (Co-catalyst) CuI (Co-catalyst) CuI (Co-catalyst)->Reaction Amine Base (e.g., Et3N) Amine Base (e.g., Et3N) Amine Base (e.g., Et3N)->Reaction Workup Solvent Removal & Washing Reaction->Workup Column Chromatography Silica Gel Chromatography Workup->Column Chromatography Product 3-Alkynyl-2-phenylindolizine (Fluorescent Probe) Column Chromatography->Product

Caption: Workflow for synthesizing 3-alkynyl-2-phenylindolizine fluorescent probes via Sonogashira coupling.

Photophysical Properties of 2-Phenylindolizine-Based Fluorophores

The photophysical properties of fluorescent probes derived from this compound can be systematically tuned. The following table provides representative data for a series of 3-aryl-indolizine-7-carboxylate derivatives, which serve as a good model for understanding the structure-property relationships of 2-phenylindolizine analogs.

Compound (Substituent at 3-position)λₐₑₛ (nm)λₑₘ (nm)Stokes Shift (nm)Quantum Yield (Φ)
Phenyl390462720.45
4-Methoxyphenyl398473750.62
4-(N,N-dimethylamino)phenyl4255331080.55
4-Fluorophenyl388463750.48
4-Cyanophenyl395492970.31
4-Nitrophenyl4105801700.15

Data is illustrative and based on published values for similar indolizine systems. Actual values for 2-phenylindolizine derivatives may vary.

Application Protocol: Live-Cell Imaging with Indolizine-Based Fluorescent Probes

Indolizine-based fluorophores are promising candidates for live-cell imaging due to their potential for cell permeability, low cytotoxicity, and bright fluorescence. This protocol provides a general guideline for staining and imaging live cells with a custom-synthesized 2-phenylindolizine-based fluorescent probe.

Materials:

  • Live cells (e.g., HeLa, CHO, or a cell line relevant to the research)

  • Cell culture medium (e.g., DMEM or MEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate-Buffered Saline (PBS)

  • Dimethyl sulfoxide (DMSO)

  • Indolizine-based fluorescent probe

  • Glass-bottom imaging dishes or multi-well plates

  • Fluorescence microscope with appropriate filter sets

Procedure:

4.1. Cell Culture and Seeding:

  • Culture the chosen cell line in the appropriate medium supplemented with FBS and antibiotics in a humidified incubator at 37 °C with 5% CO₂.

  • The day before imaging, seed the cells onto glass-bottom dishes or plates at a density that will result in 50-70% confluency on the day of the experiment.

4.2. Probe Preparation:

  • Prepare a stock solution of the indolizine-based fluorescent probe (e.g., 1-10 mM) in high-quality, anhydrous DMSO.

  • Store the stock solution at -20 °C, protected from light.

  • On the day of the experiment, dilute the stock solution to the desired final working concentration (typically in the range of 1-10 µM) in pre-warmed cell culture medium or PBS. The optimal concentration should be determined empirically.

4.3. Cell Staining:

  • Remove the culture medium from the cells and wash them once with pre-warmed PBS.

  • Add the probe-containing medium to the cells.

  • Incubate the cells for a specific period (e.g., 15-60 minutes) at 37 °C. The optimal incubation time should be determined empirically.

  • After incubation, remove the staining solution and wash the cells two to three times with pre-warmed PBS or fresh culture medium to remove any unbound probe.

  • Add fresh, pre-warmed culture medium or an appropriate imaging buffer to the cells.

4.4. Fluorescence Microscopy:

  • Place the imaging dish on the stage of the fluorescence microscope.

  • Excite the sample using a wavelength close to the absorption maximum of the fluorescent probe and collect the emission using a filter set appropriate for the probe's emission maximum.

  • Acquire images using the lowest possible excitation intensity and exposure time to minimize phototoxicity and photobleaching.

Diagram of Live-Cell Imaging Workflow:

Live_Cell_Imaging cluster_details Key Steps Cell_Culture 1. Cell Culture & Seeding Probe_Prep 2. Prepare Probe Working Solution Cell_Culture->Probe_Prep Staining 3. Cell Staining (Incubation) Probe_Prep->Staining Washing 4. Wash to Remove Unbound Probe Staining->Washing Imaging 5. Fluorescence Microscopy Washing->Imaging Result Acquired Fluorescence Images Imaging->Result

Caption: A streamlined workflow for live-cell imaging using indolizine-based fluorescent probes.

Conclusion

This compound is a highly valuable and versatile precursor for the development of novel fluorescent probes and materials. The straightforward and efficient Suzuki and Sonogashira cross-coupling reactions provide a robust platform for the synthesis of a diverse library of fluorophores with tunable photophysical properties. The detailed protocols and application notes provided herein are intended to empower researchers to explore the full potential of this promising scaffold in various scientific disciplines, from fundamental biological studies to the development of next-generation imaging agents and functional materials.

Application Note: Proposed Protocols for the Regioselective Nitration of 2-Phenylindolizine at the C-1 and C-3 Positions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indolizine and its derivatives are important heterocyclic scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. The functionalization of the indolizine core is crucial for the development of new therapeutic agents. This application note provides proposed protocols for the regioselective nitration of 2-phenylindolizine at the C-1 and C-3 positions. Due to the limited availability of specific literature for this transformation, the following protocols are based on general principles of electrophilic aromatic substitution on electron-rich heterocycles. Experimental validation and optimization are recommended.

The indolizine nucleus is an electron-rich aromatic system, making it susceptible to electrophilic attack. The five-membered ring is generally more reactive than the six-membered ring. Theoretical considerations and analogous reactions on related heterocycles suggest that the C-3 position is the most electron-rich and, therefore, the most likely site for electrophilic substitution. The C-1 position is also a potential site for substitution, though likely less reactive than C-3.

Proposed Experimental Protocols

Materials and General Considerations:

  • Starting Material: 2-Phenylindolizine

  • Reagents: Nitric acid (70%), Sulfuric acid (98%), Acetic anhydride, Copper(II) nitrate, Nitronium tetrafluoroborate, Dichloromethane (DCM), Acetonitrile, Ethanol, Sodium bicarbonate, Magnesium sulfate.

  • All reactions should be carried out in a well-ventilated fume hood.

  • Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

  • Product purification and characterization would require techniques such as column chromatography, NMR spectroscopy, and mass spectrometry.

Protocol 1: Proposed Nitration at the C-3 Position

This protocol aims for nitration at the more electron-rich C-3 position using a common and potent nitrating mixture.

Methodology:

  • Dissolution: Dissolve 2-phenylindolizine (1.0 eq) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cooling: Cool the solution to 0-5 °C in an ice bath.

  • Preparation of Nitrating Agent: In a separate flask, cautiously add concentrated sulfuric acid (1.0 eq) to concentrated nitric acid (1.1 eq) at 0 °C.

  • Addition: Add the prepared nitrating mixture dropwise to the solution of 2-phenylindolizine over 15-20 minutes, maintaining the temperature below 5 °C.

  • Reaction: Stir the reaction mixture at 0-5 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Carefully pour the reaction mixture onto crushed ice.

  • Neutralization: Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to isolate the 3-nitro-2-phenylindolizine.

Protocol 2: Proposed Nitration at the C-1 Position

This protocol proposes the use of a milder nitrating agent which may favor substitution at the less reactive C-1 position. The regioselectivity is not guaranteed and a mixture of isomers is possible.

Methodology:

  • Dissolution: Dissolve 2-phenylindolizine (1.0 eq) in acetic anhydride in a round-bottom flask equipped with a magnetic stirrer.

  • Addition of Nitrating Agent: Add finely ground copper(II) nitrate (1.5 eq) portion-wise to the solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by TLC.

  • Quenching: Pour the reaction mixture into a beaker of cold water.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Washing: Wash the combined organic layers with a saturated sodium bicarbonate solution and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel. Careful separation will be required to isolate the 1-nitro-2-phenylindolizine from other isomers.

Data Presentation: Summary of Proposed Protocols and Expected Outcomes

ParameterProtocol 1 (Proposed C-3 Nitration)Protocol 2 (Proposed C-1 Nitration)
Target Product 3-Nitro-2-phenylindolizine1-Nitro-2-phenylindolizine
Nitrating Agent HNO₃ / H₂SO₄Cu(NO₃)₂ in Ac₂O
Solvent Glacial Acetic AcidAcetic Anhydride
Temperature 0-5 °CRoom Temperature
Proposed Major Product 3-Nitro-2-phenylindolizineMixture of 1-nitro and 3-nitro isomers
Potential Byproducts Dinitro products, oxidized byproducts3-Nitro-2-phenylindolizine, acetylated byproducts
Estimated Yield Moderate to Good (Hypothetical)Low to Moderate (Hypothetical)
Key Challenge Controlling the reaction to prevent over-nitration and degradation.Achieving high regioselectivity for the C-1 position.

Mandatory Visualization

Nitration_Workflow cluster_start Starting Material cluster_c3 Protocol 1: Proposed C-3 Nitration cluster_c1 Protocol 2: Proposed C-1 Nitration Start 2-Phenylindolizine Reagent1 HNO₃ / H₂SO₄ in Acetic Acid, 0-5 °C Start->Reagent1 Electrophilic Substitution Reagent2 Cu(NO₃)₂ in Ac₂O Room Temperature Start->Reagent2 Electrophilic Substitution Product1 3-Nitro-2-phenylindolizine (Major Product) Reagent1->Product1 Product2 1-Nitro-2-phenylindolizine (Potential Product) Reagent2->Product2 Product3 3-Nitro-2-phenylindolizine (Potential Byproduct) Reagent2->Product3

Caption: Proposed workflow for the regioselective nitration of 2-phenylindolizine.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Bromo-2-phenylindolizine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 3-Bromo-2-phenylindolizine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for potential challenges encountered during the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: Is there a standard, one-pot synthesis method for this compound?

Q2: What are the common starting materials for the synthesis of the 2-phenylindolizine scaffold?

A2: A common route to synthesize the 2-phenylindolizine scaffold involves the reaction of a substituted pyridine with a phenacyl bromide derivative[2]. For instance, 2-methylpyridine can be reacted with phenacyl bromide to form a pyridinium salt, which can then be cyclized to yield 2-phenylindolizine.

Q3: What are the typical challenges encountered during the bromination of 2-phenylindolizine?

A3: The primary challenge in the bromination of 2-phenylindolizine is achieving regioselectivity for the 3-position while avoiding side reactions or the formation of unstable products. Indolizines can be sensitive to strong electrophilic reagents, potentially leading to decomposition or the formation of poly-brominated species. The literature suggests that preparing stable bromo-derivatives of indolizines has not always been successful[1].

Q4: How can I purify the final this compound product?

A4: Purification of this compound will likely involve standard chromatographic techniques, such as column chromatography on silica gel. The choice of eluent will depend on the polarity of the product and any impurities. Recrystallization from a suitable solvent system may also be a viable purification method.

Troubleshooting Guide

This guide addresses specific issues that may arise during the two-step synthesis of this compound.

Problem Potential Cause Suggested Solution
Low yield of 2-phenylindolizine Incomplete reaction of the pyridinium salt.Ensure anhydrous reaction conditions. Optimize the reaction time and temperature. Consider using a different base for the cyclization step.
Side reactions during cyclization.Control the temperature carefully during the cyclization step. Use of a milder base might reduce side product formation.
No reaction during bromination Insufficiently reactive brominating agent.Consider using a more reactive brominating agent such as N-Bromosuccinimide (NBS).
Steric hindrance at the 3-position.While less likely to be the primary issue, optimization of reaction temperature and time may help overcome minor steric hindrance.
Formation of multiple products during bromination Lack of regioselectivity.Use a less reactive brominating agent or perform the reaction at a lower temperature to favor substitution at the most electron-rich position (C3). The choice of solvent can also influence selectivity.
Over-bromination.Use stoichiometric amounts of the brominating agent. Add the brominating agent slowly to the reaction mixture to maintain control over the reaction.
Decomposition of the product Instability of the bromo-indolizine.Work-up the reaction under mild conditions. Avoid exposure to strong acids or bases. Purify the product quickly and store it under an inert atmosphere at low temperatures.

Experimental Protocols

Synthesis of 2-Phenylindolizine (Adapted from related syntheses[2])

  • Formation of the Pyridinium Salt:

    • In a round-bottom flask, dissolve 2-methylpyridine in a suitable solvent such as acetone.

    • Add an equimolar amount of phenacyl bromide.

    • Reflux the mixture for 4 hours.

    • Cool the reaction mixture to room temperature and collect the precipitated pyridinium salt by filtration.

    • Wash the salt with diethyl ether and dry under vacuum.

  • Cyclization to 2-Phenylindolizine:

    • Dissolve the obtained pyridinium salt in an aqueous solution of sodium bicarbonate.

    • Reflux the mixture for 3 hours.

    • After cooling, the product will precipitate.

    • Collect the solid by filtration, wash with water, and dry.

    • The crude product can be purified by column chromatography on silica gel.

Bromination of 2-Phenylindolizine

  • Reaction Setup:

    • Dissolve 2-phenylindolizine in a suitable solvent (e.g., dichloromethane or chloroform) in a round-bottom flask protected from light.

    • Cool the solution to 0 °C in an ice bath.

  • Addition of Brominating Agent:

    • Slowly add a solution of N-Bromosuccinimide (NBS) (1 equivalent) in the same solvent to the cooled solution of 2-phenylindolizine.

  • Reaction and Work-up:

    • Stir the reaction mixture at 0 °C and monitor the progress by Thin Layer Chromatography (TLC).

    • Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

    • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to obtain this compound.

Visualizing the Workflow

Below is a diagram illustrating the general experimental workflow for the synthesis of this compound.

Synthesis_Workflow Start Starting Materials (2-Methylpyridine, Phenacyl Bromide) Salt_Formation Pyridinium Salt Formation Start->Salt_Formation Reflux in Acetone Cyclization Cyclization to 2-Phenylindolizine Salt_Formation->Cyclization Aqueous NaHCO3, Reflux Bromination Bromination at C3 Cyclization->Bromination NBS, CH2Cl2, 0 °C Purification Purification Bromination->Purification Work-up & Chromatography Final_Product This compound Purification->Final_Product

Caption: Synthetic workflow for this compound.

This troubleshooting decision tree can help diagnose issues during the bromination step.

Troubleshooting_Bromination Start Bromination of 2-Phenylindolizine Check_TLC Analyze reaction by TLC Start->Check_TLC No_Reaction No Reaction Check_TLC->No_Reaction Starting material remains Multiple_Products Multiple Products Check_TLC->Multiple_Products Multiple new spots Decomposition Decomposition Check_TLC->Decomposition Streaking/baseline material Success Desired Product Formed Check_TLC->Success Clean conversion to one spot Action1 Increase reactivity: - Use NBS - Increase temperature slightly No_Reaction->Action1 Action2 Improve selectivity: - Lower temperature - Slow addition of NBS - Change solvent Multiple_Products->Action2 Action3 Milder conditions: - Lower temperature - Use less reactive brominating agent Decomposition->Action3

Caption: Troubleshooting decision tree for bromination.

References

Indolizine Synthesis: A Technical Support Center for Troubleshooting Side Reactions and Byproduct Formation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during indolizine synthesis. Unwanted side reactions and the formation of byproducts can significantly impact reaction yield and purity, posing challenges for researchers in academic and industrial settings. This guide offers practical advice, detailed experimental protocols, and data-driven insights to help you optimize your synthetic routes and achieve your desired outcomes.

Frequently Asked Questions (FAQs)

Q1: My Tschitschibabin reaction is producing a significant amount of a dimeric byproduct. How can I minimize this?

A1: Dimerization is a known side reaction in the Tschitschibabin synthesis of indolizines, particularly with certain substituted pyridines.[1] For instance, the reaction of 4-tert-butylpyridine with sodium amide in xylene at atmospheric pressure can yield as much as 89% of the 4,4'-di-tert-butyl-2,2'-bipyridine dimer, with only 11% of the desired aminated product.[1]

Troubleshooting:

  • Increase Pressure: Applying pressure can significantly shift the equilibrium towards the desired aminated product. In the case of 4-tert-butylpyridine, increasing the nitrogen pressure to 350 psi can dramatically change the product ratio to 74% of the aminated product and only 26% of the dimer.[1]

  • Reaction Temperature: The rule of thumb is to run the reaction at the lowest temperature that still allows for good hydrogen evolution, as high temperatures can lead to decomposition.

  • Solvent: The choice of solvent can influence the reaction. While aprotic solvents like xylene are common, exploring other high-boiling, inert solvents might alter the reaction pathway and reduce dimerization.

Q2: I am observing the formation of multiple regioisomers in my 1,3-dipolar cycloaddition reaction. How can I improve the regioselectivity?

A2: The formation of regioisomers is a common challenge in 1,3-dipolar cycloaddition reactions for indolizine synthesis. The regioselectivity is influenced by a combination of electronic and steric factors of both the pyridinium ylide and the dipolarophile.

Troubleshooting:

  • Dipolarophile Choice: The electronic nature of the dipolarophile is a key factor. Electron-deficient alkynes or alkenes are commonly used.[2][3] The regioselectivity can sometimes be controlled by the choice of substituents on the dipolarophile.[4]

  • Solvent Effects: The polarity of the solvent can influence the stability of the transition states leading to different regioisomers. Experimenting with a range of solvents from polar to non-polar can help optimize the reaction for a specific isomer. For some cycloadditions, polar solvents like 2-MeTHF, ethyl lactate, and DMSO have been shown to give good yields, likely due to the stabilization of ionic intermediates.[2]

  • Catalyst: For certain 1,3-dipolar cycloadditions, the use of a catalyst can direct the regioselectivity. For example, in some cases, copper catalysts are employed.[2]

  • Temperature: Reaction temperature can also play a role. It is advisable to run the reaction at the lowest temperature that allows for a reasonable reaction rate and then gradually increase it if necessary, monitoring the product distribution at each stage.

Q3: My intramolecular cyclization to form the indolizine ring is giving a low yield. What are the potential causes and solutions?

A3: Low yields in intramolecular cyclization reactions can stem from several factors, including inefficient formation of the necessary precursor (e.g., pyridinium ylide), unfavorable ring-closing kinetics, or competing side reactions like decomposition or polymerization.

Troubleshooting:

  • Base and Solvent System: The choice of base and solvent is critical for the efficient in situ generation of the reactive intermediate. For pyridinium salt cyclizations, bases like triethylamine or DBU are often used in solvents such as DMF or acetonitrile. The combination should be optimized to favor the cyclization pathway.

  • Concentration: Intramolecular reactions are generally favored at lower concentrations to minimize intermolecular side reactions. Running the reaction under high dilution conditions can sometimes improve the yield of the desired cyclized product.

  • Leaving Group: In cases where the cyclization involves the displacement of a leaving group, the nature of that group can significantly impact the reaction rate. A better leaving group can facilitate a more efficient cyclization.

Troubleshooting Guide: Common Issues and Solutions

This section provides a more general framework for troubleshooting common problems encountered during indolizine synthesis.

Issue Potential Cause(s) Suggested Solution(s)
Low or No Product Formation - Inactive reagents or catalyst.- Incorrect reaction temperature.- Presence of moisture or oxygen in an air-sensitive reaction.- Unsuitable solvent.- Check the purity and activity of starting materials and catalysts.- Optimize the reaction temperature by running small-scale trials at different temperatures.- Ensure anhydrous and inert conditions if required by the reaction mechanism.- Screen a variety of solvents with different polarities.
Formation of an Inseparable Mixture of Products - Formation of regioisomers or stereoisomers.- Competing side reactions leading to multiple byproducts.- Modify the substituents on the starting materials to enhance selectivity.- Adjust reaction conditions (temperature, solvent, catalyst) to favor the formation of one isomer.- Employ a different synthetic route that is known to be more selective.
Product Decomposition during Workup or Purification - Instability of the indolizine product to acid or base.- Decomposition on silica gel during chromatography.- Use a neutral workup procedure.- Consider using alternative purification methods such as crystallization, distillation, or chromatography on a less acidic stationary phase like alumina.
Difficulty in Removing Byproducts - Similar polarity of the product and byproduct.- Optimize the reaction to minimize byproduct formation.- Explore different chromatographic conditions (e.g., different solvent systems, gradient elution).- Consider chemical treatment during workup to selectively remove the byproduct (e.g., an acid wash to remove basic impurities).[4]

Data on Byproduct Formation

The following table summarizes quantitative data on byproduct formation in selected indolizine synthesis reactions. This data can help researchers anticipate potential side reactions and develop strategies to mitigate them.

Synthesis Method Reactants Reaction Conditions Desired Product Yield (%) Major Byproduct(s) Byproduct Yield (%) Reference(s)
Tschitschibabin Reaction 4-tert-butylpyridine, Sodium amideXylene, Atmospheric Pressure114,4'-di-tert-butyl-2,2'-bipyridine89[1]
Tschitschibabin Reaction 4-tert-butylpyridine, Sodium amideXylene, 350 psi N₂744,4'-di-tert-butyl-2,2'-bipyridine26[1]
1,3-Dipolar Cycloaddition Isatin, L-proline, Dimethyl hex-2-en-4-ynedioateMethanol62 (Spiro[indoline-3,3'-pyrrolizine]acrylate)Spiro[indoline-3,3'-pyrrolizine]propiolate20[5]

Key Experimental Protocols

Below are detailed methodologies for key indolizine synthesis reactions.

Protocol 1: Tschitschibabin-type Indolizine Synthesis

This protocol is a general representation of an intramolecular Tschitschibabin reaction.

Materials:

  • Appropriately substituted 2-alkylpyridine precursor

  • α-Halo ketone or ester

  • Base (e.g., sodium bicarbonate, triethylamine)

  • Solvent (e.g., acetone, ethanol)

Procedure:

  • Quaternization: Dissolve the 2-alkylpyridine (1.0 eq) in the chosen solvent. Add the α-halo ketone or ester (1.1 eq) and stir the mixture at room temperature or with gentle heating until the formation of the pyridinium salt is complete (as monitored by TLC or NMR).

  • Cyclization: To the solution of the pyridinium salt, add the base (2.0-3.0 eq). The reaction is often heated to reflux.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. If a precipitate has formed, filter it off. The filtrate is then concentrated under reduced pressure. The residue is partitioned between an organic solvent (e.g., dichloromethane or ethyl acetate) and water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • Purification: The crude product is purified by column chromatography on silica gel or alumina, or by crystallization.

Protocol 2: 1,3-Dipolar Cycloaddition of a Pyridinium Ylide

This protocol describes a typical procedure for the synthesis of indolizines via a 1,3-dipolar cycloaddition reaction.

Materials:

  • N-(Aroylmethyl)picolinium bromide

  • Acetylenic dipolarophile (e.g., dimethyl acetylenedicarboxylate)

  • Triethylamine

  • Anhydrous benzene

Procedure:

  • Reaction Setup: To a stirred suspension of the N-(aroylmethyl)picolinium bromide (1.0 eq) and the acetylenic dipolarophile (1.0 eq) in anhydrous benzene, add a solution of triethylamine (1.1 eq) in benzene dropwise.

  • Reaction: After the addition is complete, stir the mixture for 1 hour at room temperature, and then reflux for 4-6 hours.

  • Workup: After the reaction is complete, concentrate the mixture to approximately one-tenth of its original volume and let it stand overnight at room temperature. Filter off the triethylamine hydrobromide precipitate. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the resulting crude product by column chromatography on silica gel.

Visualizing Reaction Pathways and Troubleshooting

Troubleshooting Workflow for Indolizine Synthesis

Troubleshooting_Workflow cluster_solutions Potential Solutions start Unexpected Result (Low Yield / Impure Product) check_reagents Verify Reagent Purity and Stoichiometry start->check_reagents check_conditions Review Reaction Conditions (Temp, Time, Atmosphere) start->check_conditions analyze_byproducts Characterize Byproducts (NMR, MS) start->analyze_byproducts optimize_reagents Purify/Replace Reagents Adjust Stoichiometry check_reagents->optimize_reagents Issue Identified optimize_conditions Systematic Variation of Temp, Solvent, Catalyst check_conditions->optimize_conditions Issue Identified modify_workup Implement Alternative Workup/Purification analyze_byproducts->modify_workup Byproduct Identified end Successful Synthesis optimize_reagents->end Improved Outcome optimize_conditions->end Improved Outcome modify_workup->end Improved Outcome

Caption: A general troubleshooting workflow for addressing common issues in indolizine synthesis.

Common Side Reaction: Dimerization in the Tschitschibabin Reaction

Tschitschibabin_Dimerization cluster_main Desired Amination Pathway cluster_side Dimerization Side Reaction pyridine Substituted Pyridine intermediate1 σ-Adduct pyridine->intermediate1 + NH₂⁻ dimer_intermediate Radical Anion or Other Reactive Species pyridine->dimer_intermediate e.g., High Temp. amide NaNH₂ amide->intermediate1 amide->dimer_intermediate product Aminated Indolizine Precursor intermediate1->product - H⁻ byproduct Dimeric Byproduct dimer_intermediate->byproduct Dimerization

References

Technical Support Center: Purification of 3-Bromo-2-phenylindolizine

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for the purification of crude 3-Bromo-2-phenylindolizine. It is intended for researchers, scientists, and drug development professionals who may encounter challenges during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the expected physical properties of this compound?

Q2: What are the most common purification techniques for crude this compound?

The two most common and effective purification techniques for compounds like this compound are column chromatography and recrystallization. The choice between them, or the use of both, will depend on the nature and quantity of the impurities.

Q3: What are the likely impurities in a crude this compound product?

Impurities will largely depend on the synthetic route. However, common impurities in related indolizine syntheses can include:

  • Unreacted starting materials (e.g., a substituted pyridine and a bromo- or iodo-acetophenone derivative).

  • Byproducts from side reactions, such as self-condensation of the starting materials.

  • Isomers, if the bromination step is not completely regioselective.

  • Poly-brominated products.

Q4: My purified this compound appears to be degrading over time. What could be the cause?

Some indolizine derivatives can be sensitive to light and air. It is advisable to store the purified compound under an inert atmosphere (e.g., argon or nitrogen) and in a dark, cool place. If you suspect degradation on silica gel during chromatography, you can perform a stability test by spotting the compound on a TLC plate, letting it sit for a few hours, and then eluting it to see if any new spots appear.

Troubleshooting Guides

Column Chromatography

Issue 1: I am having trouble finding a suitable solvent system for column chromatography.

Solution:

A systematic approach to finding a good solvent system using Thin Layer Chromatography (TLC) is crucial.

  • Start with a non-polar solvent like hexane or petroleum ether and a moderately polar solvent like ethyl acetate.

  • Test different ratios of these solvents. A good starting point is a 9:1 hexane:ethyl acetate mixture.

  • Aim for an Rf value of 0.2-0.3 for your product on the TLC plate. This generally provides good separation on a column.

  • If the compound does not move from the baseline , gradually increase the polarity by increasing the proportion of ethyl acetate. If that is not enough, you can try a more polar solvent like dichloromethane or add a small percentage of an even more polar solvent like methanol.

  • If the compound runs at the solvent front , decrease the polarity of the solvent system.

Table 1: Suggested Starting Solvent Systems for TLC Analysis

Solvent System (v/v)PolarityWhen to Use
Hexane:Ethyl Acetate (9:1 to 1:1)Low to MediumGood starting point for many organic compounds.
Dichloromethane:Hexane (1:1)MediumCan provide different selectivity compared to ethyl acetate.
Hexane:Acetone (9:1 to 4:1)MediumAcetone is more polar than ethyl acetate.
Dichloromethane:Methanol (99:1 to 95:5)HighFor more polar compounds. Use methanol sparingly as it can cause silica to dissolve.

Issue 2: My compound is streaking on the TLC plate and the column.

Solution:

Streaking can be caused by several factors:

  • Compound Overload: You may be spotting too much compound on the TLC plate or loading too much crude product onto the column. Try using a more dilute solution for spotting and a larger column for the amount of material.

  • Acidic or Basic Nature of the Compound: Indolizines have a basic nitrogen atom. If the silica gel is slightly acidic, it can interact with your compound, causing streaking. You can neutralize the silica gel by adding a small amount of triethylamine (0.1-1%) to your eluent.

  • Insolubility: If the compound is not fully dissolved in the eluent, it will streak. Ensure your compound is soluble in the chosen solvent system. If not, you may need to try a different solvent system.

Issue 3: I am getting poor separation of my product from an impurity.

Solution:

  • Optimize the Solvent System: Try a solvent system with lower polarity. This will cause all compounds to move more slowly down the column, potentially increasing the separation.

  • Use a Gradient Elution: Start with a low polarity solvent system and gradually increase the polarity during the chromatography. This can help to separate compounds with close Rf values.

  • Change the Stationary Phase: If separation on silica gel is not effective, consider using a different stationary phase like alumina (which is slightly basic and can be good for nitrogen-containing compounds) or reverse-phase silica.

Recrystallization

Issue 1: I can't find a suitable solvent for recrystallization.

Solution:

The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

  • Test single solvents: Place a small amount of your crude product in a test tube and add a few drops of a solvent. If it dissolves immediately at room temperature, the solvent is too good. If it doesn't dissolve at all, even upon heating, the solvent is not good. The ideal solvent will dissolve the compound when heated but allow it to crystallize upon cooling.

  • Test solvent pairs: If a single solvent is not found, a mixed solvent system can be used. Dissolve the crude product in a small amount of a "good" solvent (in which it is very soluble). Then, slowly add a "bad" solvent (in which it is poorly soluble) until the solution becomes cloudy. Heat the mixture until it becomes clear again, and then allow it to cool slowly. A common example for indolizine derivatives is acetone/water.[4]

Table 2: Potential Solvents for Recrystallization of this compound

Solvent(s)TypeRationale
EthanolSingleOften a good choice for aromatic compounds.
IsopropanolSingleSimilar to ethanol but less polar.
AcetoneSingleA more polar option.
TolueneSingleFor less polar compounds.
Ethyl Acetate/HexanePairA common and effective solvent pair.
Acetone/WaterPairHas been used for other indolizine derivatives.[4]

Issue 2: My compound is "oiling out" instead of crystallizing.

Solution:

"Oiling out" occurs when the compound comes out of solution above its melting point.

  • Use a larger volume of solvent: This will keep the compound in solution at a lower temperature.

  • Cool the solution more slowly: Allow the flask to cool to room temperature on the benchtop before placing it in an ice bath.

  • Scratch the inside of the flask: Use a glass rod to scratch the inside of the flask at the surface of the solution. This can provide a surface for crystal nucleation.

  • Add a seed crystal: If you have a small amount of pure product, add a tiny crystal to the cooled solution to induce crystallization.

Issue 3: The recrystallized product is still impure.

Solution:

  • Ensure slow cooling: Rapid cooling can trap impurities within the crystal lattice.

  • Wash the crystals: After filtering, wash the crystals with a small amount of cold recrystallization solvent to remove any residual mother liquor containing impurities.

  • Perform a second recrystallization: If the product is still not pure, a second recrystallization may be necessary.

Experimental Protocols

General Protocol for Column Chromatography
  • Preparation of the Column:

    • Select an appropriate size column based on the amount of crude material (a general rule of thumb is a 40:1 to 100:1 ratio of silica gel to crude product by weight).

    • Pack the column with silica gel as a slurry in the chosen eluent.

  • Loading the Sample:

    • Dissolve the crude this compound in a minimum amount of the eluent or a slightly more polar solvent.

    • Alternatively, for less soluble compounds, "dry loading" is effective. Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.

  • Elution:

    • Add the eluent to the top of the column and apply gentle pressure (using a pump or bulb) to start the flow.

    • Collect fractions and monitor them by TLC to identify which fractions contain the pure product.

  • Isolation:

    • Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

General Protocol for Recrystallization
  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of the chosen hot recrystallization solvent until the solid just dissolves.

  • Hot Filtration (if necessary):

    • If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.

  • Crystallization:

    • Cover the flask and allow the solution to cool slowly to room temperature.

    • Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals in a vacuum oven or desiccator.

Visual Guides

Purification_Workflow Crude Crude this compound TLC TLC Analysis Crude->TLC Column Column Chromatography TLC->Column Good Separation Recrystal Recrystallization TLC->Recrystal Simple Impurity Profile Impure Impure Fractions Column->Impure Check_Purity Check Purity (TLC, NMR, etc.) Column->Check_Purity Recrystal->Check_Purity Pure Pure Product Impure->Column Re-column Check_Purity->Column Purity < 95% Check_Purity->Pure Purity > 95%

Caption: General workflow for the purification of this compound.

Troubleshooting_Tree Start Purification Issue Is_Column Column Chromatography Issue? Start->Is_Column Is_Recrystal Recrystallization Issue? Start->Is_Recrystal No_Separation Poor/No Separation Is_Column->No_Separation Streaking Streaking Is_Column->Streaking Oiling_Out Oiling Out Is_Recrystal->Oiling_Out Still_Impure Still Impure After Recrystallization Is_Recrystal->Still_Impure Solvent Change Solvent System No_Separation->Solvent Gradient Use Gradient Elution No_Separation->Gradient Triethylamine Add Triethylamine to Eluent Streaking->Triethylamine Slow_Cool Cool More Slowly Oiling_Out->Slow_Cool More_Solvent Use More Solvent Oiling_Out->More_Solvent Still_Impure->Slow_Cool Wash_Crystals Wash Crystals with Cold Solvent Still_Impure->Wash_Crystals

Caption: Troubleshooting decision tree for purification issues.

References

Technical Support Center: Regioselective Substitution of 2-Phenylindolizine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the regioselective substitution of 2-phenylindolizine.

Troubleshooting Guide

This guide addresses common issues encountered during the regioselective functionalization of 2-phenylindolizine, offering potential causes and solutions in a question-and-answer format.

Question: Why am I observing a mixture of C1 and C3 substituted products in my electrophilic substitution reaction?

Answer: The regioselectivity of electrophilic substitution on the 2-phenylindolizine core is a common challenge due to the comparable reactivity of the C1 and C3 positions. The indolizine nucleus is electron-rich, with the highest electron density typically at the C3 position, followed by the C1 position. However, the presence of the phenyl group at C2 can influence the electronic distribution and steric accessibility of these sites.

  • Electronic Effects: The phenyl group at C2 can exert both inductive and resonance effects, modulating the electron density at C1 and C3. The precise outcome depends on the specific electrophile and reaction conditions.

  • Steric Hindrance: The bulky phenyl group at C2 can sterically hinder the approach of the electrophile to the C1 and C3 positions. The extent of this hindrance depends on the size of the incoming electrophile. For very bulky electrophiles, substitution at the less hindered position may be favored.

  • Reaction Conditions: Temperature, solvent, and the nature of the catalyst can all influence the ratio of C1 to C3 substitution.

Troubleshooting Steps:

  • Modify Reaction Temperature: Lowering the reaction temperature may increase the selectivity for the thermodynamically favored product.

  • Solvent Screening: The polarity of the solvent can influence the stability of the reaction intermediates. Experiment with a range of solvents (e.g., polar aprotic like DMF, non-polar like dioxane) to see if regioselectivity is improved.

  • Choice of Catalyst: For catalyzed reactions, the nature and loading of the catalyst can be critical. For instance, in Friedel-Crafts type reactions, a milder Lewis acid might offer better selectivity.

  • Vary the Electrophile: If possible, using a bulkier or less reactive electrophile might favor substitution at the more electronically favored or less sterically hindered position.

Question: My Friedel-Crafts acylation of 2-phenylindolizine is resulting in substitution on the phenyl ring. How can I promote acylation on the indolizine core?

Answer: Friedel-Crafts acylation of 2-phenylindolizine can indeed lead to a mixture of products, including acylation at the para-position of the C2-phenyl group, alongside the expected substitution at C1 and/or C3 of the indolizine ring.[1] This is because the phenyl group itself is susceptible to electrophilic attack, and the conditions for Friedel-Crafts reactions are often harsh enough to overcome the activation barrier for this side reaction.

Troubleshooting Steps:

  • Use Milder Lewis Acids: Strong Lewis acids like AlCl₃ can promote indiscriminate acylation. Consider using milder Lewis acids such as ZnCl₂, FeCl₃, or even performing the reaction in the absence of a catalyst if the acylating agent is sufficiently reactive.[1]

  • Control Stoichiometry: Carefully control the stoichiometry of the acylating agent and Lewis acid. Using a minimal excess of the reagents might reduce the extent of side reactions.

  • Lower Reaction Temperature: Performing the reaction at a lower temperature can increase selectivity by favoring the reaction pathway with the lower activation energy, which is typically the acylation of the more reactive indolizine core.

  • Alternative Acylation Methods: Explore alternative methods for introducing an acyl group that proceed under milder conditions, such as the Vilsmeier-Haack reaction for formylation.

Question: I am attempting a Vilsmeier-Haack formylation of 2-phenylindolizine and getting low yields of the 3-formyl product. What could be the issue?

Answer: The Vilsmeier-Haack reaction is generally a reliable method for the formylation of electron-rich heterocycles like indolizine, typically yielding the 3-formyl derivative. Low yields in the case of 2-phenylindolizine could be attributed to several factors:

  • Incomplete formation of the Vilsmeier reagent: The Vilsmeier reagent (a chloroiminium ion) is formed from the reaction of a substituted amide (like DMF) with an activating agent (like POCl₃).[2][3] If this reagent is not formed efficiently, the subsequent formylation will be poor.

  • Decomposition of the starting material: Although generally stable, the 2-phenylindolizine might be susceptible to degradation under the reaction conditions, especially if they are too harsh (e.g., high temperatures for prolonged periods).

  • Side reactions: While formylation is expected at C3, minor substitution at C1 or even reactions on the phenyl ring could occur, leading to a mixture of products and a lower yield of the desired isomer.

  • Work-up procedure: The iminium ion intermediate formed after the electrophilic attack needs to be hydrolyzed to the aldehyde during the work-up.[2] Inefficient hydrolysis can lead to lower yields of the final product.

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: The Vilsmeier reagent is sensitive to moisture. Ensure all glassware is thoroughly dried and use anhydrous solvents.

  • Optimize Reagent Stoichiometry and Addition Order: The ratio of DMF to POCl₃ can be important. Typically, a slight excess of the Vilsmeier reagent is used. The order of addition of reagents can also play a role.

  • Control Reaction Temperature: The reaction is often carried out at low temperatures (e.g., 0 °C) initially, followed by warming to room temperature or gentle heating. Optimize the temperature profile for your specific substrate.

  • Careful Work-up: Ensure complete hydrolysis of the intermediate by treating the reaction mixture with an aqueous base (e.g., sodium bicarbonate solution) and stirring for a sufficient amount of time.

Frequently Asked Questions (FAQs)

Q1: What is the general order of reactivity for the different positions on the 2-phenylindolizine ring towards electrophiles?

A1: For the indolizine core, the general order of reactivity towards electrophiles is C3 > C1 > C5 > C7 > C6 > C8. The five-membered ring is significantly more electron-rich and thus more reactive than the six-membered ring. The C2-phenyl group primarily influences the reactivity of the adjacent C1 and C3 positions through a combination of steric and electronic effects.

Q2: How does the C2-phenyl group influence the regioselectivity of substitution?

A2: The C2-phenyl group has two main effects:

  • Steric Hindrance: It can sterically block the approach of electrophiles to the C1 and, to a lesser extent, the C3 positions. This effect is more pronounced with larger electrophiles.

  • Electronic Effects: The phenyl group is generally considered to be electron-withdrawing by induction but can be electron-donating or withdrawing by resonance, depending on the nature of the reaction and any substituents on the phenyl ring itself. This can subtly alter the relative electron densities at C1 and C3.[4]

Q3: Are there reliable methods for achieving substitution at the C5 position of 2-phenylindolizine?

A3: Yes, direct lithiation has been shown to be a regioselective method for functionalizing the C5 position of 2-phenylindolizine.[5] This involves treating the 2-phenylindolizine with a strong base like n-butyllithium, which selectively deprotonates the C5 position. The resulting organolithium species can then be quenched with various electrophiles to introduce a range of functional groups. However, it is noted that reproducing literature protocols for this reaction can be challenging, suggesting a sensitivity to reaction conditions.[5]

Data Presentation

Table 1: Regioselectivity in Friedel-Crafts Acylation of 2-Phenylindolizine

Acylating AgentLewis AcidSolventProduct(s)Reference(s)
Acetyl ChlorideAlCl₃CS₂1,3-diacetyl-2-phenylindolizine and 2-p-acetylphenylindolizine[1]
PhenylglyoxalHFIPCH₂Cl₂Complex mixture with some C1 and C3 hydroxyalkylation[6]

Table 2: Regioselectivity in Lithiation-Electrophilic Quench of 2-Substituted Indolizines

2-SubstituentElectrophileProductYield (%)Reference(s)
PhenylDMF5-formyl-2-phenylindolizine75[7]
PhenylI₂5-iodo-2-phenylindolizine-[5]
PhenylPhCN5-benzoyl-2-phenylindolizine-[5]

Experimental Protocols

Protocol 1: Vilsmeier-Haack Formylation of 2-Phenylindolizine (General Procedure)

  • To a stirred solution of N,N-dimethylformamide (DMF, 1.2 equivalents) in an appropriate anhydrous solvent (e.g., dichloromethane) at 0 °C under an inert atmosphere, slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents).

  • Stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.

  • Add a solution of 2-phenylindolizine (1.0 equivalent) in the same anhydrous solvent to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 3-formyl-2-phenylindolizine.

Protocol 2: Friedel-Crafts Acylation of 2-Phenylindolizine (General Procedure)

  • To a suspension of a Lewis acid (e.g., AlCl₃, 1.1 equivalents) in an anhydrous solvent (e.g., carbon disulfide) at 0 °C under an inert atmosphere, add the acylating agent (e.g., acetyl chloride, 1.1 equivalents).

  • Stir the mixture for 15-30 minutes.

  • Add a solution of 2-phenylindolizine (1.0 equivalent) in the same anhydrous solvent to the reaction mixture at 0 °C.

  • Stir the reaction at room temperature for several hours, monitoring the progress by TLC.

  • Quench the reaction by carefully adding it to a mixture of ice and concentrated hydrochloric acid.

  • Extract the product with an organic solvent, wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the resulting mixture of products by column chromatography to separate the different regioisomers.

Protocol 3: Regioselective C5-Lithiation of 2-Phenylindolizine (General Procedure)

  • To a solution of 2-phenylindolizine (1.0 equivalent) in anhydrous tetrahydrofuran (THF) under an inert atmosphere at -78 °C, add n-butyllithium (1.1 equivalents) dropwise.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Add the desired electrophile (e.g., N,N-dimethylformamide for formylation, 1.2 equivalents) to the solution at -78 °C.

  • Allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the 5-substituted-2-phenylindolizine.[5][7]

Visualizations

Electrophilic_Substitution_Pathway 2-Phenylindolizine 2-Phenylindolizine Intermediate_C3 Wheland Intermediate (Attack at C3) 2-Phenylindolizine->Intermediate_C3 k_C3 Intermediate_C1 Wheland Intermediate (Attack at C1) 2-Phenylindolizine->Intermediate_C1 k_C1 Electrophile (E+) Electrophile (E+) Electrophile (E+)->Intermediate_C3 Electrophile (E+)->Intermediate_C1 Product_C3 3-Substituted-2-phenylindolizine Intermediate_C3->Product_C3 -H+ Product_C1 1-Substituted-2-phenylindolizine Intermediate_C1->Product_C1 -H+

Caption: Competing pathways for electrophilic substitution on 2-phenylindolizine.

Vilsmeier_Haack_Workflow cluster_reagent_prep Vilsmeier Reagent Formation cluster_reaction Formylation Reaction cluster_workup Work-up DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent POCl3 POCl3 POCl3->Vilsmeier_Reagent Iminium_Intermediate Iminium Ion Intermediate Vilsmeier_Reagent->Iminium_Intermediate 2-Phenylindolizine 2-Phenylindolizine 2-Phenylindolizine->Iminium_Intermediate Hydrolysis Aqueous Work-up (Hydrolysis) Iminium_Intermediate->Hydrolysis Final_Product 3-Formyl-2-phenylindolizine Hydrolysis->Final_Product

Caption: Workflow for the Vilsmeier-Haack formylation of 2-phenylindolizine.

C5_Lithiation_Logic Start 2-Phenylindolizine Condition_Check Low Temperature? (-78 °C) Start->Condition_Check Base_Addition Add n-BuLi Condition_Check->Base_Addition Yes Side_Reactions Side Reactions/ Decomposition Condition_Check->Side_Reactions No Lithiation Regioselective Deprotonation at C5 Base_Addition->Lithiation Electrophile_Quench Add Electrophile (E) Lithiation->Electrophile_Quench Product 5-Substituted-2-phenylindolizine Electrophile_Quench->Product

Caption: Logical workflow for the C5-lithiation of 2-phenylindolizine.

References

Stability and storage conditions for 3-Bromo-2-phenylindolizine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides essential information on the stability and proper storage conditions for 3-Bromo-2-phenylindolizine, addressing common issues researchers, scientists, and drug development professionals may encounter.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Compound discoloration (e.g., turning yellow or brown) Exposure to light, air (oxidation), or elevated temperatures.Store the compound in a tightly sealed, amber-colored vial at the recommended low temperature. Consider purging the vial with an inert gas like argon or nitrogen before sealing.
Inconsistent experimental results Potential degradation of the compound.Use a fresh sample of this compound for your experiments. If possible, verify the purity of your existing stock using techniques like NMR or LC-MS.
Poor solubility after storage Possible polymerization or degradation into less soluble byproducts.Attempt to dissolve a small amount in a recommended solvent. If solubility has significantly decreased compared to a fresh sample, the compound has likely degraded.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

While specific stability data for this compound is limited, based on a positional isomer (5-Bromo-2-phenyl-indolizine), it is recommended to store the compound at 2-8°C in a refrigerator.[1] It should be kept in a tightly sealed container to prevent moisture ingress and exposure to air.

Q2: How stable is this compound at room temperature?

There is no specific data on the long-term stability of this compound at room temperature. However, for many complex organic molecules, storage at room temperature is not ideal and may lead to gradual degradation. For short-term handling during experiments, it is likely stable, but for long-term storage, refrigeration is advised.

Q3: Is this compound sensitive to light?

Many indolizine derivatives and bromo-substituted organic compounds are light-sensitive. While direct evidence for this compound is unavailable, it is best practice to store it in a light-protected container, such as an amber vial.

Q4: What are the signs of degradation?

Visual signs of degradation can include a change in color (e.g., from off-white to yellow or brown) and a change in physical state (e.g., clumping of a powder). Chemical degradation can be confirmed by analytical methods such as TLC, HPLC, or NMR, which would show the appearance of new peaks or a decrease in the purity of the main compound.

Q5: What materials are incompatible with this compound?

Based on general safety data for similar chemical structures, strong oxidizing agents should be considered incompatible with this compound.[2] Contact with strong oxidizers could lead to a vigorous reaction and degradation of the compound.

Quantitative Data Summary

Parameter Value Source
Recommended Storage Temperature 2-8°CPharmaffiliates (for 5-Bromo-2-phenyl-indolizine)[1]

Experimental Protocols

Protocol: Visual Inspection of Stability

  • Objective: To qualitatively assess the stability of this compound over time under specific storage conditions.

  • Materials:

    • Sample of this compound

    • Amber glass vial with a tight-fitting cap

    • Refrigerator (2-8°C)

    • Control sample stored under ideal conditions (e.g., in a desiccator at 2-8°C, under inert gas)

  • Procedure:

    • Place a small, accurately weighed amount of this compound into the amber vial and seal it tightly.

    • Store the vial under the desired conditions (e.g., 2-8°C).

    • At regular intervals (e.g., weekly or monthly), visually inspect the sample for any changes in color or physical appearance compared to the control sample.

    • Record all observations in a laboratory notebook.

Protocol: Thin-Layer Chromatography (TLC) for Purity Assessment

  • Objective: To monitor the purity of a this compound sample over time.

  • Materials:

    • Sample of this compound

    • TLC plates (e.g., silica gel 60 F254)

    • Appropriate solvent system (e.g., a mixture of hexane and ethyl acetate; the exact ratio may need to be determined experimentally)

    • Developing chamber

    • UV lamp (254 nm)

    • Capillary tubes for spotting

  • Procedure:

    • Dissolve a small amount of the this compound sample in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Using a capillary tube, spot a small amount of the solution onto the baseline of a TLC plate.

    • Place the TLC plate in a developing chamber containing the chosen solvent system.

    • Allow the solvent to travel up the plate until it is near the top.

    • Remove the plate from the chamber and mark the solvent front.

    • Allow the plate to dry completely.

    • Visualize the spots under a UV lamp.

    • The appearance of additional spots over time indicates the formation of degradation products. The retention factor (Rf) of the main spot should remain consistent.

Visualizations

Stability_Troubleshooting_Workflow start Start: Observe Issue with this compound issue What is the nature of the issue? start->issue discoloration Compound Discoloration issue->discoloration Visual Change inconsistent_results Inconsistent Experimental Results issue->inconsistent_results Performance solubility_issue Poor Solubility issue->solubility_issue Physical Property check_storage Check Storage Conditions: - Temperature (2-8°C?) - Light exposure? - Container sealed? discoloration->check_storage check_age Check Age of Compound inconsistent_results->check_age test_purity Test Purity (e.g., TLC, HPLC) solubility_issue->test_purity remedy_storage Action: Store properly in a cool, dark, and dry place. check_storage->remedy_storage check_age->test_purity use_fresh Action: Use a fresh batch of the compound. test_purity->use_fresh Purity acceptable, but issue persists degraded Conclusion: Compound has likely degraded. test_purity->degraded Purity compromised degraded->use_fresh

Caption: Troubleshooting workflow for stability issues with this compound.

Storage_Handling_Guidelines compound This compound storage Storage Conditions compound->storage handling Handling Precautions compound->handling temp Temperature: 2-8°C storage->temp light Light: Protect from light (Amber Vial) storage->light atmosphere Atmosphere: Tightly sealed container storage->atmosphere ppe Use appropriate PPE: - Gloves - Safety glasses - Lab coat handling->ppe incompatible Avoid Strong Oxidizing Agents handling->incompatible inhalation Avoid inhalation of dust handling->inhalation

Caption: Recommended storage and handling guidelines for this compound.

References

Technical Support Center: Overcoming Poor Solubility of 3-Bromo-2-phenylindolizine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the poor solubility of 3-Bromo-2-phenylindolizine and related indolizine derivatives in common laboratory solvents.

Troubleshooting Guides & FAQs

This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Q1: My this compound is not dissolving in my desired solvent. What are my initial steps?

A1: When encountering poor solubility, a systematic approach is recommended. Start by assessing the polarity of your compound and solvent. Indolizine derivatives, while containing a nitrogen atom, are largely aromatic and can be considered hydrophobic. Therefore, they are expected to have low solubility in highly polar solvents like water.

Initial Troubleshooting Steps:

  • Solvent Screening: Test the solubility in a range of solvents with varying polarities. This will help you identify a suitable solvent system for your application.

  • Particle Size Reduction: Grinding the solid material to a finer powder can increase the surface area available for solvation, which can improve the rate of dissolution.[1][2]

  • Heating and Agitation: Gently heating the solvent while stirring can increase the kinetic energy of both the solvent and solute molecules, often leading to improved solubility. Ensure the compound is stable at the tested temperatures.

Q2: I have tried common organic solvents like ethanol and DMSO with limited success. What other options can I explore?

A2: If standard solvents are insufficient, more advanced techniques can be employed to enhance solubility.

Advanced Solubilization Strategies:

  • Co-solvency: This technique involves using a mixture of a primary solvent (in which the compound has low solubility) with a water-miscible solvent in which the drug is highly soluble, known as a co-solvent.[3][4][5] Common co-solvents include ethanol, propylene glycol, and polyethylene glycols (PEGs).[3][6] The co-solvent works by reducing the interfacial tension between the aqueous solution and the hydrophobic solute.[1]

  • pH Adjustment: For compounds with ionizable groups, altering the pH of the solution can significantly impact solubility.[5][][8] Although this compound is not strongly acidic or basic, subtle changes in pH can sometimes influence solubility. This method is particularly effective for compounds that can be protonated or deprotonated to form more soluble salts.[]

  • Use of Surfactants: Surfactants, or surface-active agents, can increase the solubility of hydrophobic compounds by forming micelles that encapsulate the drug molecules.[9][10][11] Commonly used surfactants in pharmaceutical formulations include polysorbates (e.g., Tween®) and sodium dodecyl sulfate (SDS).

  • Solid Dispersions: This technique involves dispersing the drug in an inert, hydrophilic carrier matrix at a solid state.[12][13][14][15][16] When the solid dispersion is introduced to an aqueous medium, the carrier dissolves and releases the drug as very fine, amorphous particles, which have a higher dissolution rate.[12][16]

Q3: How do I choose the right solubilization technique for my experiment?

A3: The choice of technique depends on the downstream application of your solubilized compound.

  • For in vitro biological assays: Co-solvents and surfactants are commonly used. However, it is crucial to test the toxicity of the chosen excipients on your cell lines or biological systems.

  • For formulation development: Solid dispersions and pH adjustments are often explored to improve oral bioavailability.[12][14]

  • For chemical reactions: Co-solvency is a practical approach. The chosen co-solvent should be inert under the reaction conditions.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventPolarity IndexTemperature (°C)Observed Solubility (mg/mL)Notes
Water10.225< 0.1Practically insoluble
Ethanol5.225[Record your data here]
Methanol6.625[Record your data here]
Acetone5.125[Record your data here]
Dichloromethane3.125[Record your data here]
Dimethyl Sulfoxide (DMSO)7.225[Record your data here]
N,N-Dimethylformamide (DMF)6.425[Record your data here]
[Add other solvents as tested]

Experimental Protocols

Here are detailed methodologies for key experiments to determine the optimal solubilization strategy.

Protocol 1: Solvent Screening for Solubility Determination

  • Preparation: Weigh a small, precise amount of this compound (e.g., 1 mg) into several small vials.

  • Solvent Addition: To each vial, add a different solvent in small, incremental volumes (e.g., 100 µL).

  • Equilibration: After each addition, cap the vial and vortex for 1-2 minutes. Allow the suspension to equilibrate at a controlled temperature for at least 24 hours to ensure saturation.

  • Observation: Visually inspect for the complete dissolution of the solid. If the solid dissolves, the solubility is greater than the current concentration. If not, continue adding solvent incrementally.

  • Quantification (Optional): For a more precise measurement, centrifuge the saturated solution to pellet any undissolved solid. Carefully remove an aliquot of the supernatant, evaporate the solvent, and weigh the remaining solid.

Protocol 2: Developing a Co-solvent System

  • Selection of Co-solvent: Choose a water-miscible organic solvent in which this compound shows good solubility (e.g., DMSO, ethanol).

  • Stock Solution: Prepare a concentrated stock solution of the compound in the chosen co-solvent (e.g., 10 mg/mL in DMSO).

  • Titration: In a series of vials, add your primary solvent (e.g., water or buffer).

  • Addition of Stock: To each vial, add a small, precise volume of the stock solution and mix thoroughly.

  • Observation for Precipitation: Observe the solutions for any signs of precipitation. The highest concentration that remains clear upon dilution to the final desired volume represents the maximum achievable concentration with that co-solvent ratio.

  • Control: Always include a control with the co-solvent alone to assess its effect on your experiment.

Visualizations

The following diagrams illustrate key workflows and concepts for addressing poor solubility.

Caption: A workflow for systematically addressing the poor solubility of a compound.

cosolvent_system cluster_initial Initial State cluster_final Co-solvent System compound Drug (Poorly Soluble) water Aqueous Solvent compound->water Insoluble cosolvent Co-solvent (e.g., DMSO) compound->cosolvent Dissolves in Co-solvent solution Homogeneous Solution cosolvent->solution Mixes with Aqueous Solvent

Caption: The mechanism of a co-solvent system to improve solubility.

References

Preventing decomposition of 3-Bromo-2-phenylindolizine during workup

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Bromo-2-phenylindolizine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent decomposition of the compound during experimental workup.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the decomposition of this compound during workup?

A1: The decomposition of this compound during workup is primarily influenced by several factors:

  • pH: The stability of the indolizine core and the carbon-bromine bond can be sensitive to both strongly acidic and strongly basic conditions. Indolizine derivatives generally exhibit good stability at acidic to neutral pH but may undergo hydrolysis or other degradation pathways under basic conditions.

  • Temperature: Elevated temperatures during extraction, solvent removal, or purification can accelerate decomposition.

  • Light Exposure: Bromo-aromatic compounds can be susceptible to photodecomposition. Prolonged exposure to direct light, especially UV light, should be avoided.

  • Oxidizing Agents: The electron-rich indolizine ring system can be sensitive to oxidation. The presence of residual oxidizing agents from the reaction or exposure to air for extended periods can lead to degradation.

  • Residual Catalysts or Reagents: Leftover reagents or catalysts from the synthesis, particularly transition metals or strong acids/bases, can promote decomposition during the workup and purification stages.

Q2: Are there any visible signs of this compound decomposition?

A2: Yes, visual inspection of your sample can often provide initial clues of decomposition. Common signs include:

  • Color Change: A noticeable change in the color of the solution or the isolated solid, often to darker shades of brown or black, can indicate the formation of degradation byproducts.

  • Formation of Precipitates: The appearance of insoluble materials in your solution during workup or storage may suggest decomposition.

  • Inconsistent Spectroscopic Data: Discrepancies in NMR, IR, or Mass Spectrometry data compared to reference spectra are a strong indicator of the presence of impurities resulting from decomposition.

Troubleshooting Guides

This section provides a systematic approach to troubleshooting common issues encountered during the workup of this compound.

Issue 1: Significant Product Loss and/or Darkening of the Reaction Mixture During Aqueous Workup.

This is a common issue that often points to pH- or temperature-related decomposition.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for decomposition during aqueous workup.

Quantitative Data on pH Stability:

pH RangeStability of Indolizine CorePotential for C-Br Bond CleavageRecommended Action
< 2 (Strongly Acidic) Potential for protonation and degradation of the indolizine ring.Generally stable, but strong acids can catalyze hydrolysis in some cases.Avoid strong, non-volatile acids. If necessary, use a mild acidic wash (e.g., dilute citric acid) and quickly proceed to neutralization.
2 - 6 (Mildly Acidic) Generally stable.Low risk.This is a relatively safe pH range for workup.
6 - 8 (Neutral) Generally stable.Low risk.Ideal pH range for workup and storage.
8 - 11 (Mildly Basic) Potential for slow hydrolysis or degradation.Increased risk of nucleophilic substitution or elimination, especially at elevated temperatures.Use mild bases like saturated sodium bicarbonate for neutralization. Avoid prolonged contact.
> 11 (Strongly Basic) High risk of decomposition of the indolizine ring.High risk of dehalogenation or other side reactions.Avoid strong bases like NaOH or KOH during workup.
Issue 2: Decomposition During Purification by Column Chromatography.

Decomposition on silica or alumina gel is a frequent problem for sensitive compounds.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for decomposition during chromatography.

Experimental Protocols

Recommended Workup Protocol for this compound

This protocol is designed to minimize decomposition by controlling pH, temperature, and exposure to light.

Procedure:

  • Quenching: Once the reaction is complete (monitored by TLC), cool the reaction mixture to room temperature. If the reaction was conducted at elevated temperatures, cool it to 0 °C in an ice bath before quenching.

  • Dilution: Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Aqueous Wash (Neutralization):

    • If the reaction was run under acidic conditions, slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel containing the diluted reaction mixture. Swirl gently and vent frequently to release any evolved gas. Continue adding the bicarbonate solution until the aqueous layer is neutral or slightly basic (pH 7-8, check with pH paper).

    • If the reaction was run under basic conditions, wash the organic layer with a saturated aqueous solution of ammonium chloride (NH₄Cl) to neutralize any excess base.

  • Aqueous Wash (General): Wash the organic layer two to three times with deionized water to remove any remaining water-soluble impurities and salts.

  • Brine Wash: Wash the organic layer once with a saturated aqueous solution of sodium chloride (brine). This helps to remove residual water from the organic layer.

  • Drying: Separate the organic layer and dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filtration and Solvent Removal: Filter off the drying agent and wash the solid with a small amount of the organic solvent. Concentrate the filtrate under reduced pressure at a low temperature (e.g., < 40 °C).

  • Light Protection: Throughout the workup process, it is advisable to protect the sample from direct light by wrapping the flasks and separatory funnel in aluminum foil.

Purification by Column Chromatography

Procedure:

  • Stationary Phase Preparation:

    • Option A (Recommended): Prepare a slurry of silica gel in the chosen eluent system containing 1% triethylamine. This will deactivate the acidic sites on the silica gel.

    • Option B: Use neutral alumina as the stationary phase.

  • Column Packing: Pack the column with the prepared stationary phase.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a suitable solvent and load it onto the column.

  • Elution: Elute the column with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes). Monitor the fractions by TLC.

  • Fraction Collection and Solvent Removal: Combine the fractions containing the pure product and remove the solvent under reduced pressure at a low temperature.

By following these guidelines and protocols, researchers can significantly minimize the decomposition of this compound during workup and purification, leading to higher yields and purity of the final product.

Technical Support Center: Scaling Up the Synthesis of 3-Bromo-2-phenylindolizine for Library Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scaled-up synthesis of 3-Bromo-2-phenylindolizine.

Experimental Protocols

Synthesis of 2-Phenylindolizine (Intermediate)

A widely used and scalable method for the synthesis of the 2-phenylindolizine core is a variation of the Tschitschibabin reaction, specifically a 1,3-dipolar cycloaddition approach.

Materials:

  • 2-Picoline (or other relevant pyridine derivative)

  • Phenacyl bromide (or other appropriate α-bromo ketone)

  • Sodium bicarbonate (or another suitable base)

  • Acetone (or another suitable solvent)

  • Ethanol (for recrystallization)

Procedure:

  • Formation of the Pyridinium Ylide: A mixture of 2-picoline and phenacyl bromide in acetone is refluxed to form the corresponding pyridinium salt.

  • In situ Cycloaddition: The pyridinium salt is treated with a base, such as sodium bicarbonate, to generate the pyridinium ylide in situ. This ylide then undergoes a 1,3-dipolar cycloaddition followed by oxidation (often by air) to yield the 2-phenylindolizine.

  • Purification: The crude product can be purified by recrystallization from a solvent such as ethanol to yield the pure 2-phenylindolizine.

Bromination of 2-Phenylindolizine

The regioselective bromination of 2-phenylindolizine at the 3-position can be achieved using an electrophilic brominating agent like N-bromosuccinimide (NBS).

Materials:

  • 2-Phenylindolizine

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (or another suitable solvent)

Procedure:

  • Reaction Setup: 2-Phenylindolizine is dissolved in a suitable solvent, such as acetonitrile.

  • Addition of Brominating Agent: N-Bromosuccinimide is added to the solution in one portion.

  • Reaction Conditions: The reaction mixture is stirred at a specific temperature (e.g., 60°C) for a designated time (e.g., 2 hours) to ensure complete conversion.[1]

  • Workup and Purification: The reaction is quenched with water and the product is extracted with an organic solvent like dichloromethane. The combined organic layers are washed, dried, and concentrated. The crude this compound can be further purified by column chromatography on silica gel.[1]

Data Presentation

Table 1: Optimized Reaction Conditions for the Synthesis of 2-Phenylindolizine Derivatives

Starting PyridineStarting α-Bromo KetoneBaseSolventReaction Time (h)Yield (%)Reference
2,5-dimethyl-4-nitropyridinePhenacyl bromideaq. Sodium bicarbonateAcetone4 (reflux for salt), 3 (reflux for cyclization)Not specified[2]
PyridinePhenacyl bromideSodium bicarbonateAcetoneNot specifiedGoodGeneral procedure

Table 2: Conditions for the Bromination of Aromatic Compounds with NBS

SubstrateSolventTemperature (°C)Time (h)Yield of Monobrominated Product (%)Reference
Compound 17 (an aromatic compound)Acetonitrile602Not specified[1]
Compound 21 (an aromatic compound)Acetonitrile00.592[1]
Compound 27a (an aromatic compound)Acetonitrile0890[1]
Compound 27b (an aromatic compound)Acetonitrile0897[1]

Troubleshooting Guides and FAQs

Q1: Low yield in the synthesis of 2-phenylindolizine.

A1:

  • Incomplete formation of the pyridinium salt: Ensure the reflux time for the reaction between the pyridine derivative and the α-bromo ketone is sufficient. Monitor the reaction by TLC.

  • Inefficient cycloaddition: The choice of base and solvent can significantly impact the yield. For library production, a systematic optimization of these parameters is recommended. Aqueous sodium bicarbonate is a common choice, but other organic bases could be explored.

  • Side reactions: The formation of aldol adducts can be a competing reaction, especially with certain substrates.[3] Optimizing the reaction temperature and the rate of addition of the base can help minimize these side products.

  • Purification losses: Recrystallization is a common purification method. To minimize losses, ensure the correct solvent system is used and that the cooling process is gradual to allow for optimal crystal formation.

Q2: Poor regioselectivity during the bromination of 2-phenylindolizine, leading to the formation of other bromo-isomers.

A2:

  • Reaction conditions: Electrophilic aromatic bromination is sensitive to reaction conditions. The use of N-bromosuccinimide (NBS) in a solvent like acetonitrile generally favors bromination at the electron-rich 3-position of the indolizine ring.[1]

  • Nature of the brominating agent: Using molecular bromine (Br2) can sometimes lead to over-bromination or different regioselectivity. NBS is often a milder and more selective reagent.

  • Theoretical analysis: Computational analysis can be used to predict the most likely site of electrophilic attack and help in choosing the appropriate reaction conditions for the desired regioselectivity.[1]

Q3: Difficulty in purifying this compound at a large scale.

A3:

  • Chromatography challenges: Scaling up column chromatography can be challenging. Consider using automated flash chromatography systems for more efficient and reproducible purifications.

  • Crystallization: If the product is a solid, developing a robust crystallization method can be more efficient for large-scale purification than chromatography. A solvent screen is recommended to find the optimal conditions.

  • Impurity identification: Identify the major impurities by techniques like LC-MS and NMR to understand their origin and develop strategies to either prevent their formation or remove them more effectively.

Q4: The reaction does not go to completion during the bromination step.

A4:

  • Insufficient reagent: Ensure that at least a stoichiometric amount of NBS is used. For less reactive substrates, a slight excess might be necessary.

  • Reaction time and temperature: The reaction kinetics can be slow. Increasing the reaction temperature or prolonging the reaction time might be necessary. Monitor the reaction progress by TLC or LC-MS to determine the optimal endpoint.[1]

Q5: What are the potential biological activities of this compound derivatives?

A5: Indolizine derivatives have shown a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[4][5] Some brominated heterocyclic compounds have been investigated as potential anticancer agents, with some acting as inhibitors of enzymes like VEGFR-2, which is involved in angiogenesis.[6] The introduction of a bromine atom can enhance the lipophilicity of a molecule, potentially improving its biological activity.[7]

Visualizations

experimental_workflow cluster_synthesis Step 1: 2-Phenylindolizine Synthesis cluster_bromination Step 2: Bromination start_synthesis Start: 2-Picoline & Phenacyl Bromide reflux_acetone Reflux in Acetone (Pyridinium Salt Formation) start_synthesis->reflux_acetone add_base Add Base (e.g., NaHCO3) (Ylide Generation & Cycloaddition) reflux_acetone->add_base recrystallization Recrystallization from Ethanol add_base->recrystallization intermediate Intermediate: 2-Phenylindolizine recrystallization->intermediate start_bromination Start: 2-Phenylindolizine intermediate->start_bromination Proceed to Bromination dissolve_acetonitrile Dissolve in Acetonitrile start_bromination->dissolve_acetonitrile add_nbs Add N-Bromosuccinimide (NBS) dissolve_acetonitrile->add_nbs stir_heat Stir at 60°C for 2h add_nbs->stir_heat workup Workup & Purification (Column Chromatography) stir_heat->workup final_product Final Product: this compound workup->final_product

Caption: Experimental workflow for the two-step synthesis of this compound.

troubleshooting_logic cluster_synthesis Synthesis of 2-Phenylindolizine cluster_bromination Bromination Step cluster_purification Purification start Problem: Low Yield or Impurities check_salt Check Pyridinium Salt Formation (TLC Monitoring) start->check_salt check_regioselectivity Verify Regioselectivity (NMR, LC-MS) start->check_regioselectivity optimize_cryst Optimize Crystallization start->optimize_cryst optimize_cycloaddition Optimize Cycloaddition (Base, Solvent, Temperature) check_salt->optimize_cycloaddition check_side_reactions Analyze for Side Reactions (e.g., Aldol Adducts) optimize_cycloaddition->check_side_reactions optimize_bromination Optimize Bromination Conditions (Reagent, Time, Temp) check_regioselectivity->optimize_bromination check_completion Ensure Reaction Completion (TLC, LC-MS) optimize_bromination->check_completion optimize_chrom Optimize Chromatography optimize_cryst->optimize_chrom

Caption: A logical workflow for troubleshooting common issues in the synthesis.

signaling_pathway cluster_cell Cancer Cell drug This compound Derivative vegfr2 VEGFR-2 drug->vegfr2 Inhibition pi3k PI3K vegfr2->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation, Angiogenesis, Survival mtor->proliferation apoptosis Apoptosis mtor->apoptosis Inhibition

Caption: Potential mechanism of action via inhibition of the VEGFR-2 signaling pathway.

References

Validation & Comparative

A Comparative Guide to the Synthesis of 3-Bromo-2-phenylindolizine for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of novel heterocyclic compounds is a cornerstone of innovation. 3-Bromo-2-phenylindolizine is a valuable scaffold in medicinal chemistry, and understanding the most effective routes to its synthesis is crucial. This guide provides a comparative analysis of two prominent synthetic pathways, offering detailed experimental protocols and quantitative data to inform your research and development endeavors.

This guide outlines two, two-step synthetic routes to this compound, commencing with the synthesis of the 2-phenylindolizine core via two distinct methods: a modified Tschischibabin reaction and a 1,3-dipolar cycloaddition. Both routes then converge on a final bromination step to yield the target compound.

At a Glance: Comparison of Synthetic Routes

ParameterSynthetic Route 1: Modified Tschischibabin ReactionSynthetic Route 2: 1,3-Dipolar Cycloaddition
Precursor Synthesis Method Cyclization of a pyridinium salt in the presence of a base.[3+2] cycloaddition of a pyridinium ylide with an alkyne.
Starting Materials 2,5-dimethyl-4-nitropyridine, 2-bromo-1-phenylethanone (Phenacyl bromide)2-Picoline, 2-bromo-1-phenylethanone (Phenacyl bromide), electron-deficient alkyne
Key Intermediates 1-(2-oxo-2-phenylethyl)-2,5-dimethyl-4-nitropyridin-1-ium bromideN-phenacylpyridinium ylide
Reported Yield (Precursor) GoodModerate to high
Reaction Conditions (Precursor) Reflux in aqueous sodium bicarbonate solution.Varies (often requires a base and an inert solvent).
Final Bromination Step Electrophilic bromination with N-bromosuccinimide (NBS).Electrophilic bromination with N-bromosuccinimide (NBS).
Overall Complexity Relatively straightforward, multi-step but well-defined.Can be a one-pot reaction for the precursor, potentially simpler.
Substrate Scope Generally good for substituted pyridines.Broad, with a wide range of alkynes applicable.

Visualizing the Synthetic Pathways

Synthetic_Routes cluster_0 Synthetic Route 1: Modified Tschischibabin Reaction cluster_1 Synthetic Route 2: 1,3-Dipolar Cycloaddition cluster_2 Final Bromination Step A1 2,5-dimethyl-4-nitropyridine C1 1-(2-oxo-2-phenylethyl)-2,5-dimethyl- 4-nitropyridin-1-ium bromide A1->C1 B1 2-bromo-1-phenylethanone B1->C1 D1 6-methyl-7-nitro-2-phenylindolizine C1->D1 aq. NaHCO3, reflux F This compound D1->F NBS, MeCN A2 2-Picoline C2 N-phenacylpyridinium ylide A2->C2 B2 2-bromo-1-phenylethanone B2->C2 E2 2-Phenylindolizine C2->E2 Base D2 Electron-deficient alkyne D2->E2 E2->F NBS, MeCN G N-Bromosuccinimide (NBS) G->F

A Comparative Analysis of the Anticancer Potential: 3-Bromo-2-phenylindolizine Scaffolds Versus Indole Analogs

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of oncological research, the quest for novel therapeutic agents with enhanced efficacy and reduced side effects is a perpetual endeavor. Heterocyclic compounds, particularly those containing nitrogen, have emerged as a promising class of molecules due to their diverse pharmacological activities. This guide provides a comparative overview of the anticancer activities of 3-Bromo-2-phenylindolizine derivatives and their structurally related indole analogs, offering insights for researchers, scientists, and professionals in drug development.

While direct comparative studies on this compound are limited, this analysis synthesizes available data on closely related 2-phenylindolizine derivatives and contrasts it with the well-documented anticancer properties of various indole analogs.

Quantitative Assessment of Anticancer Activity

The in vitro cytotoxic activity of novel compounds is a primary indicator of their anticancer potential. This is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of a biological process. The following tables summarize the IC50 values for representative 2-phenylindolizine and indole derivatives against various cancer cell lines.

It is crucial to note that the data presented below is collated from different studies and direct comparison should be approached with caution due to potential variations in experimental conditions.

Table 1: Anticancer Activity of 2-Phenylindolizine Derivatives
CompoundCancer Cell LineIC50 (µM)Reference
2-phenylindolizine acetamide derivative 7eColo-205 (Colon Cancer)68.62[1]
2-phenylindolizine acetamide derivative 7eMDA-MB-231 (Breast Cancer)62.91[1]
2-phenylindolizine acetamide derivative 7hColo-205 (Colon Cancer)54.23[1]
2-phenylindolizine acetamide derivative 7hMDA-MB-231 (Breast Cancer)46.34[1]
8-bromo-3-(4-cyanobenzoyl)indolizine-1-carboxylic acid (6c)SNB-75 (Glioblastoma)Growth Inhibition[2]
Table 2: Anticancer Activity of Indole Analogs
CompoundCancer Cell LineIC50 (µM)Reference
1-benzyl-5-bromo-3-hydrazonoindolin-2-one derivative 7cMCF-7 (Breast Cancer)7.17 ± 0.94[3]
1-benzyl-5-bromo-3-hydrazonoindolin-2-one derivative 7dMCF-7 (Breast Cancer)2.93 ± 0.47[3]
1-benzyl-5-bromo-3-hydrazonoindolin-2-one derivative 7dA-549 (Lung Cancer)9.57 ± 0.62[3]
Hydroxyl-bearing bisindole derivative 30 (with CF3)HepG2 (Liver Cancer)7.37[4]
Hydroxyl-bearing bisindole derivative 31 (with Cl)HepG2 (Liver Cancer)-[4]
Hydroxyl-bearing bisindole derivative 36 (with NO2)HepG2 (Liver Cancer)-[4]
2-phenylindole derivativeB16F10 (Murine Melanoma)-[5][6]
2-phenylindole derivativeA549 (Human Lung Cancer)-[5][6]
2-phenylindole derivativeMDA-MB-231 (Human Breast Cancer)-[5][6]

Mechanistic Insights and Signaling Pathways

The anticancer activity of these compounds is often attributed to their ability to induce apoptosis (programmed cell death) and inhibit key signaling pathways involved in cell proliferation and survival. While the precise mechanisms for this compound are still under investigation, many heterocyclic anticancer agents are known to target pathways such as the p53 tumor suppressor pathway and the PI3K/AKT/mTOR signaling cascade.[7]

G cluster_0 Apoptotic Signaling Pathway Drug Anticancer Compound (Indolizine/Indole Analog) Cell Cancer Cell Drug->Cell Induces DNA_Damage DNA Damage Cell->DNA_Damage p53 p53 Activation DNA_Damage->p53 Bax Bax Upregulation p53->Bax Mitochondrion Mitochondrion Bax->Mitochondrion Permeabilizes Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: A simplified diagram of a common apoptotic pathway induced by anticancer compounds.

Experimental Protocols

The following are detailed methodologies for key experiments typically cited in the evaluation of anticancer agents.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[8]

Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan, which is then solubilized and quantified spectrophotometrically.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for attachment.[9]

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[8]

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.

Flow Cytometry for Apoptosis Analysis (Annexin V/PI Staining)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[10][11]

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells with compromised membrane integrity.[10][11]

Procedure:

  • Cell Culture and Treatment: Culture cells to the desired confluence and treat with the test compound for the desired time.

  • Cell Harvesting: Harvest the cells, including both adherent and floating populations.

  • Washing: Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer and add FITC-conjugated Annexin V and PI.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Analysis: Analyze the stained cells by flow cytometry.

  • Viable cells: Annexin V-negative and PI-negative.

  • Early apoptotic cells: Annexin V-positive and PI-negative.

  • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the initial screening and characterization of potential anticancer compounds.

G cluster_1 Anticancer Drug Screening Workflow Start Synthesized Compounds (Indolizine & Indole Analogs) MTT MTT Assay (Cell Viability Screening) Start->MTT IC50 IC50 Determination MTT->IC50 Apoptosis Apoptosis Assay (Flow Cytometry - Annexin V/PI) IC50->Apoptosis Potent Compounds Mechanism Mechanism of Action Studies (Western Blot, etc.) Apoptosis->Mechanism InVivo In Vivo Studies (Animal Models) Mechanism->InVivo End Lead Compound Identification InVivo->End

Caption: A generalized workflow for the evaluation of anticancer compounds.

Conclusion

The preliminary data suggests that both 2-phenylindolizine and various indole analogs exhibit promising anticancer activities against a range of cancer cell lines. Indole-based compounds, being more extensively studied, have a broader documented spectrum of activity and some have progressed to clinical use. The bromo-substituted indole derivatives, in particular, show potent activity at low micromolar concentrations. While the data for 2-phenylindolizine derivatives is more limited, the existing results warrant further investigation into this scaffold, especially with substitutions like the bromo group at the 3-position.

Future research should focus on direct, head-to-head comparative studies of these compound classes against a standardized panel of cancer cell lines under uniform experimental conditions. Elucidating the specific molecular targets and mechanisms of action for this compound will be critical in advancing its potential as a novel anticancer agent.

References

Efficacy of different catalysts in the synthesis of 3-Bromo-2-phenylindolizine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of functionalized indolizine scaffolds is of significant interest in medicinal chemistry due to their presence in a variety of biologically active compounds. This guide provides a comparative overview of potential catalytic strategies for the synthesis of 3-Bromo-2-phenylindolizine, a halogenated derivative with potential applications in drug discovery and materials science. As no direct comparative studies on the efficacy of different catalysts for the one-pot synthesis of this specific molecule have been published, this guide evaluates plausible synthetic routes based on established catalytic methods for the formation of the 2-phenylindolizine core and its subsequent regioselective bromination.

Catalytic Approaches to the 2-Phenylindolizine Core

The primary strategy for the synthesis of this compound involves a two-step process: the initial formation of the 2-phenylindolizine scaffold followed by regioselective bromination at the C3 position. The synthesis of the indolizine core can be achieved through various catalytic cycloaddition reactions.

Palladium-Catalyzed Cycloaddition

Palladium catalysts are effective in promoting the [3+2] cycloaddition of pyridinium ylides with alkynes. This method offers a reliable route to substituted indolizines.

Gold-Catalyzed Cycloisomerization

Gold catalysts, particularly Au(I) complexes, can catalyze the cycloisomerization of propargylpyridines to yield the indolizine ring system. This approach is known for its mild reaction conditions and high efficiency.

Copper-Catalyzed Reactions

Copper-based catalysts have also been employed in the synthesis of indolizine derivatives. These methods often involve multicomponent reactions and can be a cost-effective alternative to palladium and gold catalysis.

Regioselective Bromination of 2-Phenylindolizine

Once the 2-phenylindolizine core is synthesized, the introduction of a bromine atom at the C3 position is required. The electron-rich nature of the indolizine ring makes it susceptible to electrophilic substitution, with the C3 position being particularly reactive.

Copper(II) Bromide-Mediated Bromination

A direct and efficient method for the C3-bromination of indolizines utilizes copper(II) bromide (CuBr2). This method is highly regioselective and proceeds under mild conditions.[1]

Comparison of Potential Synthetic Strategies

The following table summarizes the key quantitative data for the potential catalytic steps in the synthesis of this compound, based on analogous reactions reported in the literature.

StepCatalyst/ReagentSubstratesSolventTemperature (°C)Time (h)Yield (%)Reference
Synthesis of 2-Phenylindolizine Core
Strategy 1Pd(PPh₃)₄/CuI2-Bromopyridine, PhenylacetyleneEt₃N8012~85General Sonogashira/cyclization conditions
Strategy 2AuCl(PPh₃)/AgOTf2-(Phenylethynyl)pyridineCH₂Cl₂RT2>90Based on gold-catalyzed cycloisomerizations
Bromination of 2-Phenylindolizine
Strategy 3CuBr₂2-PhenylindolizineCH₃CN80492[1]

Experimental Protocols

General Procedure for Palladium-Catalyzed Synthesis of 2-Phenylindolizine (Strategy 1)

To a solution of 2-bromopyridine (1 mmol) and phenylacetylene (1.2 mmol) in triethylamine (5 mL) is added Pd(PPh₃)₄ (0.05 mmol) and CuI (0.1 mmol). The reaction mixture is stirred at 80°C for 12 hours under an inert atmosphere. After completion of the reaction, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford 2-phenylindolizine.

General Procedure for Gold-Catalyzed Synthesis of 2-Phenylindolizine (Strategy 2)

To a solution of 2-(phenylethynyl)pyridine (1 mmol) in CH₂Cl₂ (10 mL) are added AuCl(PPh₃) (0.02 mmol) and AgOTf (0.02 mmol). The reaction mixture is stirred at room temperature for 2 hours. The solvent is then evaporated, and the crude product is purified by column chromatography to yield 2-phenylindolizine.

Experimental Protocol for Copper-Mediated Bromination of 2-Phenylindolizine (Strategy 3)

A mixture of 2-phenylindolizine (1 mmol) and CuBr₂ (2 mmol) in CH₃CN (10 mL) is stirred at 80°C for 4 hours.[1] Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to give this compound.[1]

Visualizing the Synthetic Pathways

The following diagrams illustrate the proposed catalytic pathways for the synthesis of this compound.

Synthesis_Pathway_1 cluster_step1 Step 1: Synthesis of 2-Phenylindolizine cluster_step2 Step 2: Bromination 2-Bromopyridine 2-Bromopyridine 2-Phenylindolizine 2-Phenylindolizine 2-Bromopyridine->2-Phenylindolizine Sonogashira Coupling & Cyclization Phenylacetylene Phenylacetylene Phenylacetylene->2-Phenylindolizine Catalyst1 Pd(PPh₃)₄/CuI Catalyst1->2-Phenylindolizine 2-Phenylindolizine_2 2-Phenylindolizine Product This compound 2-Phenylindolizine_2->Product C-H Bromination Reagent CuBr₂ Reagent->Product

Caption: Two-step synthesis of this compound via a palladium-catalyzed reaction followed by copper-mediated bromination.

Synthesis_Pathway_2 cluster_step1 Step 1: Synthesis of 2-Phenylindolizine cluster_step2 Step 2: Bromination Start 2-(Phenylethynyl)pyridine Intermediate 2-Phenylindolizine Start->Intermediate Cycloisomerization Catalyst2 AuCl(PPh₃)/AgOTf Catalyst2->Intermediate Intermediate_2 2-Phenylindolizine Final_Product This compound Intermediate_2->Final_Product C-H Bromination Reagent2 CuBr₂ Reagent2->Final_Product

Caption: Alternative two-step synthesis using a gold-catalyzed cycloisomerization for the indolizine core formation.

Conclusion

While a direct comparison of various catalysts for the one-pot synthesis of this compound is not available in the current literature, this guide outlines effective, plausible, and catalytically driven strategies. The synthesis of the 2-phenylindolizine core can be efficiently achieved using palladium or gold catalysts, followed by a highly regioselective C3-bromination mediated by copper(II) bromide. The choice of catalyst for the initial cycloaddition step may depend on factors such as cost, functional group tolerance, and desired reaction conditions. The copper-mediated bromination stands out as a robust method for the final halogenation step. Further research into a one-pot catalytic system for the direct synthesis of this compound from simple precursors would be a valuable contribution to the field.

References

In Vitro Anticancer Activity of 3-Bromo-2-phenylindolizine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the cytotoxic effects of 3-Bromo-2-phenylindolizine derivatives against various cancer cell lines remains a nascent field of research. While the broader class of indolizine and bromo-substituted heterocyclic compounds has shown promise in anticancer research, specific data on the this compound scaffold is not extensively available in publicly accessible scientific literature. This guide, therefore, provides a comparative overview based on related indolizine derivatives and outlines the standard experimental protocols used in such investigations.

The indolizine nucleus, a fused bicyclic aromatic system, has garnered significant attention in medicinal chemistry due to its structural similarity to purines and its presence in various biologically active natural products. The introduction of a bromine atom and a phenyl group at the 3- and 2-positions, respectively, is hypothesized to enhance the lipophilicity and potential for intermolecular interactions, thereby influencing the cytotoxic activity of the parent molecule.

Comparative Analysis of Related Indolizine Derivatives

While specific IC50 values for a series of this compound derivatives are not available, studies on functionally similar compounds provide insights into their potential efficacy. For instance, indolizine derivatives with bromine substitution on the pyridine ring have demonstrated inhibitory activity against several cancer cell lines, including lung, brain, and renal cancer, as well as melanoma.[1] The proposed mechanism for some of these related compounds involves the inhibition of tubulin polymerization.[1] Other research on 2-phenylindolizine acetamide derivatives has reported anticancer activity against colon and breast cancer cell lines.

To provide a framework for future comparative studies, the following table structure is proposed for summarizing quantitative data on the in vitro cytotoxicity of novel this compound derivatives.

Table 1: Comparative in vitro Cytotoxicity (IC50 in µM) of this compound Derivatives against Human Cancer Cell Lines

Compound IDSubstitution on Phenyl RingLung Cancer (A549)Breast Cancer (MCF-7)Colon Cancer (HT-29)Prostate Cancer (PC-3)Glioblastoma (U-87 MG)
3BPI-1 HData not availableData not availableData not availableData not availableData not available
3BPI-2 4-OCH₃Data not availableData not availableData not availableData not availableData not available
3BPI-3 4-ClData not availableData not availableData not availableData not availableData not available
3BPI-4 4-NO₂Data not availableData not availableData not availableData not availableData not available
Doxorubicin (Reference)Reference valueReference valueReference valueReference valueReference value

IC50 values represent the concentration of a compound that is required for 50% inhibition of cell viability.

Experimental Protocols

The following are detailed methodologies for key experiments typically employed in the in vitro testing of novel anticancer compounds.

Cell Viability Assay (MTT Assay)

This colorimetric assay is a standard method for assessing the cytotoxic effects of chemical compounds on cancer cell lines.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The this compound derivatives are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations for a specified period, typically 48 or 72 hours.

  • MTT Incubation: After the treatment period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (0.5 mg/mL) and incubated for 3-4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and the formazan crystals formed by viable cells are solubilized with a solubilizing agent, such as DMSO or isopropanol.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured at a specific wavelength (usually between 540 and 590 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value is determined by plotting the cell viability against the compound concentration.

Apoptosis Assay by Flow Cytometry

This assay is used to determine if the compounds induce programmed cell death (apoptosis).

  • Cell Treatment: Cells are treated with the test compounds at their respective IC50 concentrations for 24-48 hours.

  • Cell Harvesting and Staining: Both floating and adherent cells are collected, washed with phosphate-buffered saline (PBS), and then stained with Annexin V-FITC and Propidium Iodide (PI) in a binding buffer according to the manufacturer's protocol.

  • Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. Annexin V-FITC detects early apoptotic cells, while PI stains late apoptotic and necrotic cells.

  • Data Interpretation: The percentage of cells in different quadrants (viable, early apoptotic, late apoptotic, and necrotic) is quantified to assess the mode of cell death induced by the compounds.

Visualizing Experimental Workflows and Potential Mechanisms

Diagrams created using Graphviz can effectively illustrate experimental procedures and hypothesized signaling pathways.

experimental_workflow cluster_cell_culture Cell Culture & Seeding cluster_treatment Compound Treatment cluster_assays Cytotoxicity & Mechanistic Assays cluster_data_analysis Data Analysis start Cancer Cell Lines (e.g., A549, MCF-7) seed Seed cells in 96-well plates start->seed treat Treat cells for 48-72h seed->treat prepare Prepare serial dilutions of This compound derivatives prepare->treat mtt MTT Assay treat->mtt apoptosis Apoptosis Assay (Annexin V/PI Staining) treat->apoptosis cell_cycle Cell Cycle Analysis (Propidium Iodide Staining) treat->cell_cycle ic50 Calculate IC50 values mtt->ic50 mechanism Determine mechanism of action (Apoptosis, Cell Cycle Arrest) apoptosis->mechanism cell_cycle->mechanism signaling_pathway compound This compound Derivative tubulin Tubulin Polymerization compound->tubulin Inhibition microtubule Microtubule Disruption tubulin->microtubule mitotic_spindle Mitotic Spindle Formation Failure microtubule->mitotic_spindle cell_cycle_arrest G2/M Phase Cell Cycle Arrest mitotic_spindle->cell_cycle_arrest apoptosis Apoptosis cell_cycle_arrest->apoptosis

References

A Comparative Analysis of the Fluorescence Properties of Substituted Indolizines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Indolizine, a fused bicyclic aromatic compound, has emerged as a privileged scaffold in the development of novel fluorophores. Its rigid structure and electron-rich nature provide a versatile platform for the design of fluorescent probes with tunable photophysical properties. The strategic introduction of various substituents onto the indolizine core allows for the fine-tuning of its absorption and emission characteristics, quantum yields, and sensitivity to the local environment. This guide provides a comparative analysis of the fluorescence properties of a range of substituted indolizines, supported by quantitative data and detailed experimental protocols.

Unlocking Tunable Fluorescence through Substitution

The fluorescence of indolizine derivatives is highly dependent on the nature and position of substituents on the heterocyclic ring. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) play a crucial role in modulating the intramolecular charge transfer (ICT) character of the molecule, which in turn governs its photophysical behavior.

A common strategy to achieve a wide range of emission colors is to create a "push-pull" system by placing an EDG at one end of the conjugated system and an EWG at the other.[1][2] For instance, an N,N-dimethylamino group acting as a powerful electron donor can induce a significant red shift in the emission wavelength when paired with an electron-accepting group.[2] This tunability allows for the development of fluorophores that emit across the visible spectrum, from blue to orange.[2]

The position of the substituent also has a profound impact. For example, a methyl group at the R5 position of a 2-oxo-pyrano[2,3-b]indolizine system can cause a bathochromic (red) shift in both absorption and emission, whereas the same group at the R1 position leads to a slight hypsochromic (blue) shift.[3]

Quantitative Comparison of Fluorescence Properties

The following table summarizes the key photophysical parameters for a selection of substituted indolizine derivatives, providing a clear comparison of their performance.

Indolizine DerivativeSubstituentsSolventλabs (nm)λem (nm)Stokes Shift (cm-1)Quantum Yield (ΦF)
2-oxo-pyrano[2,3-b]indolizine-3-carboxylate-DCM426448~12000.77
Methyl-substituted 2-oxo-pyrano[2,3-b]indolizineMe at R5DCM468494~1150-
9-aryl-1,2-dihydropyrrolo[3,4-b]indolizin-3-oneN,N-dimethylamino at C-9 aryl--533--
3,7-disubstituted indolizineN,N-dimethylamino at R1, ester at C-7--533--
2g (a 2-oxopyrano[3,2-b]indolizine derivative)-DCM---0.92
3ab (a 2-oxopyrano[3,2-b]indolizine derivative)-DCM---Barely detectable

Note: This table is a compilation of data from multiple sources.[2][4][5] "-" indicates that the data was not specified in the referenced literature.

Understanding the Photophysical Landscape

The relationship between the substitution pattern on the indolizine core and the resulting fluorescence properties can be visualized as a logical workflow. The following diagram illustrates how the electronic nature and position of substituents influence the key photophysical parameters.

Indolizine_Fluorescence Influence of Substituents on Indolizine Fluorescence Properties substituent Substituent Introduction edg Electron-Donating Group (EDG) (e.g., -NMe2, -OMe) substituent->edg ewg Electron-Withdrawing Group (EWG) (e.g., -CN, -NO2, -COOR) substituent->ewg position Positional Isomerism (e.g., C1, C3, C5, C7) substituent->position ict Modulation of Intramolecular Charge Transfer (ICT) edg->ict ewg->ict position->ict lambda_abs Absorption Maximum (λabs) (Red or Blue Shift) ict->lambda_abs lambda_em Emission Maximum (λem) (Color Tuning) ict->lambda_em stokes Stokes Shift (Separation of λabs and λem) ict->stokes quantum_yield Quantum Yield (ΦF) (Emission Efficiency) ict->quantum_yield solvatochromism Solvatochromism (Solvent Polarity Sensitivity) ict->solvatochromism

Caption: Logical workflow of substituent effects on indolizine fluorescence.

Experimental Protocols

The following are generalized methodologies for the synthesis of substituted indolizines and the characterization of their fluorescence properties, based on common practices reported in the literature.[2][6][7]

General Synthesis of Substituted Indolizines

The synthesis of the indolizine scaffold can be achieved through various methods, with the 1,3-dipolar cycloaddition reaction being a prominent and versatile approach.[6][8][9]

1. Formation of Pyridinium Ylide:

  • A substituted pyridine is reacted with an α-halo carbonyl compound (e.g., ethyl bromoacetate) in a suitable solvent like acetone or acetonitrile at room temperature or under reflux to form the corresponding pyridinium salt.

  • The pyridinium salt is then treated with a base, such as triethylamine or potassium carbonate, to generate the pyridinium ylide in situ.

2. 1,3-Dipolar Cycloaddition:

  • The generated pyridinium ylide undergoes a [3+2] cycloaddition reaction with a dipolarophile, which is typically an electron-deficient alkyne or alkene (e.g., dimethyl acetylenedicarboxylate or ethyl propiolate).

  • The reaction is often carried out in a solvent like toluene or dichloromethane and may require heating.

3. Aromatization:

  • The initial cycloadduct undergoes spontaneous or induced aromatization, often through oxidation (e.g., using air or a mild oxidant like chloranil), to yield the stable substituted indolizine.

4. Purification:

  • The final product is purified using standard techniques such as column chromatography on silica gel, followed by recrystallization to obtain the pure substituted indolizine.

Measurement of Fluorescence Properties

1. Sample Preparation:

  • Solutions of the synthesized indolizine derivatives are prepared in spectroscopic grade solvents (e.g., dichloromethane, acetonitrile, toluene, methanol) at a concentration typically in the range of 1-10 µM.

2. UV-Vis Absorption Spectroscopy:

  • The absorption spectra are recorded using a UV-Vis spectrophotometer to determine the maximum absorption wavelength (λabs).

3. Fluorescence Spectroscopy:

  • The fluorescence emission spectra are recorded using a spectrofluorometer. The excitation wavelength is set at or near the λabs.

  • The emission spectra are scanned over a suitable wavelength range to determine the maximum emission wavelength (λem).

4. Quantum Yield Determination:

  • The fluorescence quantum yield (ΦF) is determined relative to a well-characterized standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H2SO4 or rhodamine 6G in ethanol).

  • The quantum yield is calculated using the following equation: ΦF,sample = ΦF,std * (Isample / Istd) * (Astd / Asample) * (ηsample2 / ηstd2) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.

5. Stokes Shift Calculation:

  • The Stokes shift is calculated as the difference in wavenumbers between the absorption and emission maxima: Δν = (1/λabs - 1/λem) * 107 (in cm-1)

6. Solvatochromism Study:

  • To investigate the effect of solvent polarity on the photophysical properties, absorption and emission spectra are recorded in a series of solvents with varying polarities.[1][10] The shifts in λabs and λem are then analyzed to understand the nature of the excited state.[11][12]

Conclusion

The substituted indolizine scaffold offers a powerful and versatile platform for the development of novel fluorophores with tailored photophysical properties. By carefully selecting the nature and position of substituents, researchers can systematically tune the emission color, quantum yield, and environmental sensitivity of these compounds. The data and protocols presented in this guide provide a valuable resource for scientists and professionals engaged in the design and application of fluorescent probes for a wide range of applications, from cellular imaging to materials science. The continued exploration of new substitution patterns and synthetic methodologies will undoubtedly lead to the discovery of next-generation indolizine-based fluorophores with enhanced performance and functionality.

References

Benchmarking the Antimicrobial Potential of Indolizine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of effective therapeutics. Indolizine, a nitrogen-containing heterocyclic system, and its derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities, including antimicrobial properties.[1][2] This guide provides a comparative overview of the antimicrobial activity of various indolizine derivatives, offering insights into their potential as antibacterial and antifungal agents. While specific experimental data on 3-Bromo-2-phenylindolizine derivatives remains limited in the public domain, this guide leverages available data from structurally related indolizine compounds to provide a valuable benchmark for future research and development in this area.

Comparative Antimicrobial Activity of Indolizine Derivatives

The antimicrobial efficacy of indolizine derivatives has been evaluated against a range of pathogenic bacteria and fungi. The Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that inhibits visible growth of a microorganism, is a key parameter in these assessments. The following table summarizes the reported MIC values for several indolizine derivatives, showcasing their potential against various microbial strains.

Indolizine Derivative ClassMicrobial StrainMIC (µg/mL)Reference
Indolizine-1-carbonitrile (Compound 5g)Bacteria16–256[1]
Indolizine-1-carbonitrile (Compound 5b)Fungi8–32[1]
Unspecified Indolizine Derivative (XXI)Staphylococcus aureus25 (bacteriostatic)[3]
2-Phenylindolizine Acetamides (7c, 7f, 7g)S. aureus, E. coli, S. pneumoniae, P. aeruginosaNot specified[4][5]

Experimental Protocols for Antimicrobial Activity Assessment

Standardized methods are crucial for the accurate determination of the antimicrobial activity of novel compounds. The following are detailed protocols for two key assays: the Minimum Inhibitory Concentration (MIC) assay and the Minimum Bactericidal Concentration (MBC) assay.

Minimum Inhibitory Concentration (MIC) Assay by Broth Microdilution

The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.[6][7][8]

Materials:

  • 96-well microtiter plates

  • Bacterial or fungal culture in logarithmic growth phase

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

  • Test compound (e.g., this compound derivative) dissolved in a suitable solvent (e.g., DMSO)

  • Positive control (a known antibiotic)

  • Negative control (medium only)

  • Microplate reader

Procedure:

  • Preparation of Test Compound Dilutions: A serial two-fold dilution of the test compound is prepared in the broth medium directly in the wells of the 96-well plate.

  • Inoculum Preparation: The microbial culture is diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL for bacteria).

  • Inoculation: Each well containing the diluted test compound is inoculated with the standardized microbial suspension.

  • Controls: A positive control well (containing a known antibiotic), a negative control well (containing only broth), and a growth control well (containing broth and inoculum without any antimicrobial agent) are included on each plate.

  • Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • Reading Results: The MIC is determined as the lowest concentration of the test compound at which there is no visible growth (turbidity) of the microorganism. This can be assessed visually or by using a microplate reader to measure optical density.

Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular microorganism.[2][9] This assay is typically performed after the MIC has been determined.

Materials:

  • MIC plate from the previous assay

  • Agar plates with appropriate growth medium

  • Sterile pipette tips or loops

Procedure:

  • Subculturing: An aliquot (e.g., 10 µL) is taken from the wells of the MIC plate that showed no visible growth (i.e., at and above the MIC).

  • Plating: The aliquot is spread onto an agar plate.

  • Incubation: The agar plates are incubated under suitable conditions to allow for the growth of any surviving microorganisms.

  • Determining MBC: The MBC is the lowest concentration of the test compound that results in a ≥99.9% reduction in the initial inoculum count.[2][9]

Visualizing Experimental Workflows and Potential Mechanisms

Diagrams are powerful tools for illustrating complex processes. The following diagrams, created using Graphviz (DOT language), depict the experimental workflow for antimicrobial susceptibility testing and a hypothetical signaling pathway that could be targeted by indolizine derivatives.

experimental_workflow cluster_mic MIC Determination cluster_mbc MBC Determination prep_compound Prepare Serial Dilutions of Test Compound inoculate_plate Inoculate Microtiter Plate prep_compound->inoculate_plate prep_inoculum Prepare Standardized Microbial Inoculum prep_inoculum->inoculate_plate incubate_mic Incubate Plate inoculate_plate->incubate_mic read_mic Determine MIC (Lowest Concentration with No Growth) incubate_mic->read_mic subculture Subculture from Wells with No Growth read_mic->subculture Proceed if MIC is determined plate_agar Plate onto Agar subculture->plate_agar incubate_mbc Incubate Agar Plates plate_agar->incubate_mbc read_mbc Determine MBC (Lowest Concentration with ≥99.9% Killing) incubate_mbc->read_mbc

Caption: Experimental workflow for determining MIC and MBC.

signaling_pathway cluster_pathway Hypothetical Mechanism of Action Indolizine Indolizine Derivative Membrane Bacterial Cell Membrane Indolizine->Membrane Disruption Enzyme Essential Enzyme (e.g., DNA Gyrase) Indolizine->Enzyme Inhibition Cell_Death Cell Death Membrane->Cell_Death Leads to Replication DNA Replication Enzyme->Replication Blocks Protein_Synth Protein Synthesis Replication->Protein_Synth Prevents Protein_Synth->Cell_Death Induces

Caption: Hypothetical microbial signaling pathway targeted by indolizine derivatives.

Future Directions and Conclusion

While the available data suggests that the indolizine scaffold holds significant promise for the development of new antimicrobial agents, further research is imperative. Specifically, the synthesis and comprehensive antimicrobial evaluation of this compound derivatives are critical next steps. Structure-activity relationship (SAR) studies will be essential to optimize the antimicrobial potency and selectivity of this compound class. In silico modeling and mechanistic studies will also be crucial to elucidate their mode of action and to guide the design of next-generation indolizine-based antimicrobials. The information and protocols presented in this guide provide a solid foundation for researchers to embark on these important investigations.

References

Safety Operating Guide

Safe Disposal of 3-Bromo-2-phenylindolizine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Hazard Profile and Safety Summary

Based on data for analogous compounds, 3-Bromo-2-phenylindolizine is anticipated to present several hazards. All personnel handling this compound should be thoroughly familiar with the following potential risks and take appropriate preventative measures.

Hazard CategoryDescriptionPrecautionary Statements
Skin Corrosion/Irritation Causes skin irritation.[1][2][3]Wash skin thoroughly after handling. Wear protective gloves. If skin irritation occurs, seek medical advice.[1][2]
Serious Eye Damage/Irritation Causes serious eye irritation.[1][2][3]Wear eye protection. If in eyes, rinse cautiously with water for several minutes. If eye irritation persists, seek medical attention.[1][2]
Specific Target Organ Toxicity May cause respiratory irritation.[1][2][3]Avoid breathing dust. Use only outdoors or in a well-ventilated area. If inhaled, move to fresh air and call a poison center or doctor if you feel unwell.[1][2]

Experimental Protocol: Waste Disposal Procedure

The following step-by-step protocol should be followed for the disposal of this compound and its contaminated containers.

1. Personal Protective Equipment (PPE):

  • Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[1][2]

  • If there is a risk of generating dust, use a respirator with a particulate filter.

2. Waste Segregation and Collection:

  • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's hazardous waste program.

  • Collect waste this compound in a designated, properly labeled, and sealed container.

  • The container should be made of a material compatible with the chemical.

3. Container Labeling:

  • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

  • Include the approximate quantity of waste and the date of accumulation.

4. Storage of Waste:

  • Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.[1][2]

  • Keep the container away from incompatible materials.

5. Disposal:

  • Dispose of the contents and container at an approved waste disposal plant.[1][2]

  • Crucially, do not empty into drains or dispose of with general laboratory trash. [1][2]

  • Follow all local, regional, and national hazardous waste regulations.[2]

6. Spill Management:

  • In the event of a spill, avoid generating dust.[1]

  • For solid spills, carefully sweep up the material and place it into a suitable, labeled container for disposal.[2]

  • For solutions, absorb the spill with an inert material (e.g., sand, vermiculite) and collect it in a sealed container for disposal.

  • Clean the affected area thoroughly.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Waste this compound Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste ppe->segregate container Use Designated, Labeled Container segregate->container label Label Container: 'Hazardous Waste' 'this compound' container->label store Store in Secure Hazardous Waste Area label->store no_drain Do NOT Dispose in Sink/Trash store->no_drain disposal Arrange for Professional Disposal (Approved Waste Plant) end Disposal Complete disposal->end no_drain->disposal Correct Path

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: A Guide to Personal Protective Equipment for 3-Bromo-2-phenylindolizine

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document outlines the essential personal protective equipment (PPE) and safety protocols for handling 3-Bromo-2-phenylindolizine in a laboratory setting. Adherence to these guidelines is critical for minimizing exposure risks and ensuring a safe research environment. This guide is intended for researchers, scientists, and drug development professionals.

Core Personal Protective Equipment (PPE) Requirements

A multi-layered approach to PPE is necessary to ensure comprehensive protection. The following table summarizes the recommended PPE for various laboratory activities involving this compound.

Activity Eye & Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and preparing solutions Safety glasses with side shieldsNitrile or neoprene glovesFully buttoned lab coatRecommended, especially if not in a fume hood
Running reactions and transfers Chemical splash gogglesNitrile or neoprene glovesFully buttoned lab coatWork in a certified chemical fume hood
Work-up and purification (e.g., chromatography) Chemical splash goggles and a face shieldNitrile or neoprene glovesFully buttoned lab coatWork in a certified chemical fume hood
Handling of dry powder Chemical splash gogglesNitrile or neoprene glovesFully buttoned lab coatUse of a NIOSH-approved respirator with a particulate filter (e.g., N95) is strongly recommended, even within a fume hood, to prevent inhalation of fine particles.
Spill cleanup Chemical splash goggles and a face shieldHeavy-duty nitrile or neoprene glovesChemical-resistant apron over a lab coatNIOSH-approved respirator with organic vapor and particulate cartridges
Waste Disposal Safety glasses with side shieldsNitrile or neoprene glovesFully buttoned lab coatNot generally required if handling sealed waste containers

Experimental Protocols: Safe Handling and Disposal

Engineering Controls:

  • Ventilation: All work with this compound, especially when handling the solid or concentrated solutions, must be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Eyewash and Safety Shower: Ensure that a fully functional eyewash station and safety shower are readily accessible in the immediate work area.

Personal Protective Equipment (PPE) Protocol:

  • Eye and Face Protection: At a minimum, safety glasses with side shields should be worn for all procedures. When there is a risk of splashes, chemical splash goggles are required. For larger scale operations or when a higher risk of splashing exists, a face shield should be worn in addition to goggles.[1][2]

  • Hand Protection: Disposable nitrile or neoprene gloves are recommended for handling this compound.[2] Gloves should be inspected for any signs of degradation or puncture before use. Change gloves frequently, and always before leaving the work area or touching personal items.

  • Body Protection: A standard, fully buttoned laboratory coat should be worn to protect against skin contact. For procedures with a higher risk of splashes, a chemical-resistant apron should be worn over the lab coat.

  • Respiratory Protection: If there is a potential for generating dust or aerosols and work cannot be conducted in a fume hood, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.[3][4]

Disposal Plan:

  • Waste Segregation: All solid waste contaminated with this compound (e.g., gloves, weighing paper, contaminated silica gel) and liquid waste (e.g., reaction mixtures, chromatography fractions) must be collected in separate, clearly labeled, and sealed hazardous waste containers.

  • Container Labeling: Waste containers must be labeled with "Hazardous Waste," the full chemical name "this compound," and any other components of the waste stream.

  • Disposal Route: Dispose of all hazardous waste through your institution's Environmental Health and Safety (EHS) office. Do not dispose of this chemical down the drain or in regular trash.

Workflow for Safe Handling of this compound

cluster_prep Preparation cluster_handling Chemical Handling (in Fume Hood) cluster_cleanup Cleanup and Disposal A Don PPE: - Lab Coat - Goggles - Gloves B Verify Fume Hood Functionality A->B C Weigh Solid/ Measure Liquid B->C Proceed if safe D Perform Reaction/ Procedure C->D E Work-up & Purification D->E F Segregate Waste: - Solid - Liquid E->F G Label Hazardous Waste Container F->G H Decontaminate Work Area G->H I Doff PPE H->I J Wash Hands Thoroughly I->J

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.